EP4-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H24N2O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
3-[1-[[1-(1-benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C27H24N2O4/c30-23(28-27(9-10-27)26-14-25(15-26,16-26)24(31)32)20-6-3-5-17-8-11-29(22(17)20)13-19-12-18-4-1-2-7-21(18)33-19/h1-8,11-12H,9-10,13-16H2,(H,28,30)(H,31,32) |
InChIキー |
VXNXZITXYGATRA-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C23CC(C2)(C3)C(=O)O)NC(=O)C4=CC=CC5=C4N(C=C5)CC6=CC7=CC=CC=C7O6 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of EP4 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G-protein coupled receptor that has emerged as a critical node in cancer progression. Overexpressed in a multitude of malignancies, the activation of EP4 by its ligand PGE2 triggers a cascade of signaling events that promote tumor cell proliferation, migration, invasion, and metastasis.[1][2][3] Furthermore, EP4 signaling within the tumor microenvironment orchestrates an immunosuppressive landscape, enabling tumors to evade immune surveillance.[4][5][6][7] Consequently, the development of selective EP4 antagonists, such as EP4-IN-1, represents a promising therapeutic strategy in oncology. This technical guide delineates the core mechanism of action of EP4 inhibitors in cancer cells, providing an in-depth overview of the signaling pathways, experimental validation, and quantitative data supporting their therapeutic rationale.
EP4 Signaling in Cancer Cells
The binding of PGE2 to the EP4 receptor initiates a conformational change that primarily activates the Gαs subunit of the heterotrimeric G protein. This event triggers a downstream signaling cascade with pleiotropic effects on cancer cell biology.
Canonical Gαs-cAMP-PKA Pathway
The primary signaling axis engaged by EP4 is the Gαs-cAMP-PKA pathway.[2][5][8] Activation of Gαs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulate the expression of genes involved in cell proliferation and survival.[2][4]
Non-Canonical Signaling Pathways
Beyond the canonical cAMP-PKA axis, EP4 can also signal through other pathways that are crucial for cancer progression, including the PI3K/AKT and ERK pathways.[1][8]
-
PI3K/AKT Pathway : EP4 activation can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a central regulator of cell survival, growth, and proliferation.[1][8] This can occur through G-protein-dependent or independent mechanisms, including the transactivation of receptor tyrosine kinases like EGFR.[2][9]
-
ERK Pathway : The Extracellular signal-regulated kinase (ERK) pathway, a key driver of cell migration and proliferation, can also be activated by EP4 signaling.[1][8] This can be mediated through β-arrestin-1 recruitment and subsequent c-Src activation.[10]
Mechanism of Action of this compound
This compound and other selective EP4 antagonists function as competitive inhibitors, binding to the EP4 receptor and preventing its activation by PGE2.[5] This blockade abrogates the downstream signaling cascades, leading to a multifaceted anti-cancer effect.
Direct Effects on Cancer Cells
By inhibiting EP4 signaling, this compound directly impacts cancer cell behavior:
-
Inhibition of Proliferation and Survival : Blockade of the cAMP-PKA and PI3K/AKT pathways leads to decreased cell proliferation and increased apoptosis.[1][8]
-
Reduction of Migration and Invasion : Inhibition of the ERK pathway and other pro-migratory signals curtails the ability of cancer cells to migrate and invade surrounding tissues.[1][10]
-
Suppression of Metastasis : By attenuating the key drivers of cell motility and invasion, EP4 antagonists have been shown to significantly reduce metastasis in preclinical models.[1][11][12]
Modulation of the Tumor Microenvironment
A critical aspect of the this compound mechanism of action is its ability to remodel the immunosuppressive tumor microenvironment.
-
Reversal of Immune Suppression : EP4 signaling on immune cells, such as T cells, natural killer (NK) cells, and macrophages, is predominantly immunosuppressive.[4][13][14] EP4 antagonists can reverse this effect by:
-
Enhancing the cytotoxic activity of NK cells and CD8+ T cells.[4][6]
-
Inhibiting the function of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1][6]
-
Shifting the polarization of tumor-associated macrophages (TAMs) from an M2-like pro-tumor phenotype to an M1-like anti-tumor phenotype.[6]
-
Quantitative Data Summary
The efficacy of EP4 antagonists has been quantified in numerous preclinical studies. The following tables summarize key findings.
| EP4 Antagonist | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| RQ-15986 | Murine Mammary Tumor (66.1) | cAMP Assay | Intracellular cAMP levels | 2.1-fold increase with PGE2, significantly inhibited by RQ-15986 | [4] |
| RQ-15986 | Murine Mammary Tumor (410.4) | cAMP Assay | Intracellular cAMP levels | 1.8-fold increase with PGE2, inhibited by RQ-15986 | [4] |
| AH23848 | Murine Mammary Tumor (410.4) | Proliferation Assay | Cell Growth Inhibition | 8% to 24% inhibition at 0.1 to 3.0 µg/mL | [12] |
| AH6809 (EP1/EP2 antagonist) | Murine Mammary Tumor (410.4) | Proliferation Assay | Cell Growth Inhibition | 24% to 48% inhibition at 1.0 to 3.0 µg/mL | [12] |
| AH23848 | Murine Mammary Tumor (66.1) | In Vivo Metastasis | Lung Metastases | 37% reduction in lung colonies | [11] |
| EP4 shRNA | Murine Mammary Tumor (66.1) | In Vivo Metastasis | Lung Metastases | 58% reduction in lung colonization | [11] |
| L001 | Pancreatic Cancer (Pan02, BxPC-3) | CRE Reporter Assay | IC50 | 40.6 ± 14.8 nM | [15] |
Key Experimental Protocols
cAMP Measurement Assay
Objective: To quantify the effect of EP4 antagonists on PGE2-induced intracellular cAMP accumulation.
Methodology:
-
Cancer cells (e.g., murine mammary tumor 66.1 or 410.4 cells) are pretreated with an adenylyl cyclase inhibitor like indomethacin (B1671933) (1 µM) for 24 hours to reduce basal cAMP levels.[4]
-
Cells are then transferred to a medium containing a phosphodiesterase inhibitor such as IBMX (100 µM) to prevent cAMP degradation.[4]
-
Cells are stimulated with PGE2 (e.g., 5 µM) or an EP4-specific agonist in the presence or absence of varying concentrations of the EP4 antagonist (e.g., RQ-15986) for 15 minutes.[4]
-
Intracellular cAMP levels are then determined using a commercially available cAMP enzyme immunoassay kit according to the manufacturer's instructions.
In Vitro Cell Migration (Transwell) Assay
Objective: To assess the effect of EP4 antagonists on cancer cell migration.
Methodology:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate.
-
The lower chamber is filled with media containing a chemoattractant, such as PGE2.
-
Cancer cells, pre-treated with the EP4 antagonist or vehicle control, are seeded into the upper chamber in serum-free media.
-
The plate is incubated for a specified period (e.g., 24 hours) to allow for cell migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Metastasis Model
Objective: To evaluate the effect of EP4 antagonists on tumor metastasis in a living organism.
Methodology:
-
Cancer cells (e.g., murine mammary tumor 66.1 cells) are pre-treated with a non-cytotoxic concentration of the EP4 antagonist (e.g., AH23848) or vehicle control.
-
The treated cells are injected intravenously into syngeneic mice (e.g., BALB/cByJ).
-
After a set period (e.g., 2-3 weeks), the mice are euthanized, and their lungs are harvested.
-
The lungs are fixed, and the number of metastatic tumor colonies on the lung surface is counted.
-
For spontaneous metastasis models, tumor cells are implanted into the mammary gland, and the primary tumor is allowed to grow. The EP4 antagonist is administered orally. After a defined period, the primary tumor is resected, and the mice are monitored for the development of lung metastases.[4]
Conclusion
The inhibition of the EP4 receptor presents a compelling strategy for cancer therapy. By directly targeting the pro-tumorigenic signaling within cancer cells and concurrently reversing the immunosuppressive tumor microenvironment, EP4 antagonists like this compound offer a dual mechanism of action. The robust preclinical data, supported by detailed experimental validation, underscores the therapeutic potential of this approach. Further clinical investigation of EP4 inhibitors, both as monotherapies and in combination with other anti-cancer agents, is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? | Semantic Scholar [semanticscholar.org]
- 4. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Prostaglandin E2-EP2/EP4 signaling induces immunosuppression in human cancer by impairing bioenergetics and ribosome biogenesis in immune cells [ideas.repec.org]
- 14. mdpi.com [mdpi.com]
- 15. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
EP4-IN-1 and its impact on prostaglandin E2 signaling
An In-depth Technical Guide to EP4-IN-1 and its Impact on Prostaglandin (B15479496) E2 Signaling
Introduction
Prostaglandin E2 (PGE2) is a principal prostanoid that plays a critical role in a wide array of physiological and pathophysiological processes, including inflammation, pain, cancer progression, and immune modulation.[1] It exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2][3] Among these, the EP4 receptor has garnered significant attention as a therapeutic target due to its widespread expression and crucial involvement in mediating the immunosuppressive and pro-tumorigenic effects of PGE2.[4][5]
The EP4 receptor, upon activation by PGE2, primarily couples to the Gsα subunit, leading to the activation of adenylyl cyclase, a surge in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA).[6][7] However, emerging evidence reveals a more complex signaling network, with the EP4 receptor also capable of coupling to Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin pathways, thereby initiating a broad spectrum of cellular responses.[4][6][8]
The development of selective EP4 receptor antagonists represents a promising therapeutic strategy to counteract the detrimental effects of PGE2 signaling in various diseases, particularly cancer and chronic inflammatory conditions.[1][5] These antagonists function by directly blocking the binding of PGE2 to the EP4 receptor, thus inhibiting its downstream signaling cascades.[1]
This technical guide provides an in-depth overview of the impact of EP4 antagonism on PGE2 signaling. As "this compound" is not a widely documented specific molecule in scientific literature, this document will utilize data from a well-characterized, representative antagonist, EP4 Receptor Antagonist 1 (Cayman Chemical, CAS: 2287259-07-6), to illustrate the core principles, experimental validation, and therapeutic potential of this class of inhibitors.
The Prostaglandin E2 - EP4 Signaling Axis
The binding of PGE2 to the EP4 receptor initiates a cascade of intracellular events through multiple distinct signaling pathways. This signaling diversity allows for fine-tuned regulation of cellular functions in response to varying physiological contexts.
Canonical Gs-Coupled Pathway: The most well-established pathway involves the coupling of the EP4 receptor to the stimulatory G protein, Gs.[2][6] This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][10] PKA, in turn, phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression related to inflammation and cell survival.[9]
Non-Canonical Signaling Pathways: Beyond the canonical Gs pathway, EP4 signaling is multifaceted:
-
Gαi Coupling: The EP4 receptor can also couple to the inhibitory G protein, Gαi, which antagonizes adenylyl cyclase activity, leading to a decrease in cAMP production.[6][8] This dual coupling to both Gs and Gi allows for a highly regulated, and sometimes transient, cAMP response.[2]
-
PI3K/Akt Pathway: EP4 activation can trigger the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.[4][7][10] This pathway can be activated independently of cAMP.
-
β-Arrestin Pathway: Upon agonist binding, the EP4 receptor can be phosphorylated, leading to the recruitment of β-arrestin 1.[11] This not only mediates receptor desensitization and internalization but also serves as a scaffold for other signaling molecules, such as the tyrosine kinase c-Src, to promote cell migration.[6][11]
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]
- 7. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 facilitates subcellular translocation of the EP4 receptor in neuroectodermal NE-4C stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
A Technical Guide to the Discovery and Synthesis of Novel EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The E-type prostanoid receptor 4 (EP4) has emerged as a significant therapeutic target in drug discovery. As a G-protein coupled receptor (GPCR) for prostaglandin (B15479496) E2 (PGE2), EP4 is instrumental in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] PGE2, derived from the arachidonic acid pathway, is a key mediator in the tumor microenvironment (TME), where it promotes immunosuppression, tumor growth, and metastasis.[3][4][5] Consequently, the development of selective EP4 receptor antagonists offers a targeted therapeutic strategy with the potential to overcome the limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and to enhance cancer immunotherapies.[1][3][6] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel EP4 receptor antagonists.
The EP4 Receptor and Its Signaling Pathways
The EP4 receptor is a GPCR that, upon binding its endogenous ligand PGE2, activates several downstream signaling cascades. Understanding these pathways is critical for designing effective antagonists and cellular assays.
The primary signaling pathway involves the coupling of the EP4 receptor to the Gs alpha subunit (Gαs) of heterotrimeric G proteins.[2][7] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets like the cAMP response element-binding protein (CREB), altering gene expression.[7][8]
However, the EP4 receptor's signaling is more complex. Evidence suggests it can also couple to other G proteins, such as Gi, or signal through G-protein-independent pathways involving β-arrestin.[9][10] These alternative pathways can activate other critical signaling molecules, including the PI3K/Akt and ERK pathways, which are involved in cell proliferation, survival, and migration.[8][11][12]
Therapeutic Rationale and Discovery Workflow
Blocking the PGE2-EP4 signaling pathway is a promising strategy for various diseases. In oncology, high levels of PGE2 in the TME suppress anti-tumor immunity by inhibiting Natural Killer (NK) cell function and promoting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[3][11][13] EP4 antagonists can reverse these effects, restoring anti-tumor immune responses and potentially synergizing with immune checkpoint inhibitors.[3][4] In inflammatory diseases like arthritis, EP4 mediates pain and inflammation, making its antagonism a targeted approach with potentially fewer side effects than broad-acting NSAIDs.[1][14]
The discovery of a novel EP4 antagonist follows a structured workflow, beginning with screening and progressing through rigorous preclinical and clinical evaluation.
Synthesis of Novel EP4 Antagonists
A diverse range of chemical scaffolds has been explored to develop potent and selective EP4 antagonists. A notable class includes indole-2-carboxamide derivatives.[4] The synthesis of these compounds often involves multi-step sequences. For example, a recently described series was synthesized starting from an indole (B1671886) core, followed by key steps such as N-alkylation and amide coupling to introduce diversity and optimize activity.[4]
Other research has focused on creating scalable and economically viable synthetic routes for clinical candidates. One such approach for a potent antagonist involved a seven-step sequence that was further optimized to a four-step process featuring two consecutive iron-catalyzed Friedel-Crafts substitutions, eliminating the need for chromatography and cryogenic conditions.[15][16] While specific synthetic protocols are proprietary, the general strategies emphasize efficiency, scalability, and the ability to generate analogs for structure-activity relationship (SAR) studies.
Experimental Protocols for Antagonist Evaluation
The characterization of novel EP4 antagonists requires a suite of in vitro and in vivo assays to determine potency, selectivity, and therapeutic efficacy.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the antagonist for the EP4 receptor.
-
Methodology: A competitive binding assay is typically used. Cell membranes expressing the human EP4 receptor are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the unlabeled test compound (the antagonist). The amount of radioligand bound to the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
-
Functional Antagonism Assays:
-
Objective: To measure the ability of the antagonist to inhibit PGE2-induced downstream signaling (functional potency, IC50).
-
Methodology (cAMP Accumulation): Cells engineered to express the EP4 receptor (e.g., HEK293 cells) are pre-incubated with the antagonist at various concentrations.[17] The cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production. The intracellular cAMP levels are quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. The antagonist's IC50 is the concentration that inhibits 50% of the PGE2-stimulated cAMP response.
-
Methodology (Calcium Flux): For receptors that can couple through Gq or Gi pathways, changes in intracellular calcium can be measured. Cells are loaded with a calcium-sensitive fluorescent dye. After incubation with the antagonist, the cells are stimulated with an agonist, and the resulting change in fluorescence is measured to determine the inhibitory effect of the compound. L001, a novel antagonist, was characterized using a calcium flux assay, demonstrating IC50 values in the low nanomolar range across multiple species.[18]
-
In Vivo Efficacy Models
-
Oncology Models:
-
Objective: To evaluate the anti-tumor efficacy of the EP4 antagonist, alone or in combination with other therapies.
-
Methodology (Syngeneic Tumor Models): A common model is the CT-26 colon carcinoma model in immunocompetent BALB/c mice.[4][19] Tumor cells are implanted subcutaneously. Once tumors are established, mice are treated with the EP4 antagonist (e.g., via oral gavage) and/or other agents like chemotherapy (e.g., capecitabine) or checkpoint inhibitors.[4] Tumor volume is measured regularly to determine the tumor growth inhibition (TGI). At the end of the study, tumors and immune cells can be analyzed to understand the mechanism of action.[13]
-
-
Inflammation and Pain Models:
-
Objective: To assess the anti-inflammatory and analgesic properties of the antagonist.
-
Methodology (Arthritis Models): Models such as collagen-induced arthritis (CIA) in mice are used.[20] Disease is induced, and animals are treated with the EP4 antagonist. Efficacy is assessed by monitoring clinical signs like paw swelling and by histological analysis of the joints to evaluate inflammation and cartilage damage.
-
Data Presentation: Comparative Analysis of EP4 Antagonists
The following tables summarize key quantitative data for several novel EP4 receptor antagonists from preclinical and clinical studies.
Table 1: In Vitro Activity of Selected EP4 Antagonists
| Compound | Scaffold Class | Human EP4 IC50 (nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| E7046 | Not specified | 13.5 | Highly selective over other EP receptors | [4] |
| Grapiprant | Piprant | Potent EP4 antagonist | Selective over other EP receptors | [14] |
| L001 | Carboxamido-benzoic acid | 1.47 | Highly potent and selective | [18] |
| Compound 36 | Indole-2-carboxamide | 1.3 | Highly selective over other EP receptors | [4] |
| ER-819762 | Not specified | ~12 | Selective for EP4; no agonism found for other GPCRs |[20] |
Table 2: In Vivo Efficacy of EP4 Antagonists in Preclinical Cancer Models
| Compound | Animal Model | Dose/Route | Key Finding | Reference |
|---|---|---|---|---|
| E7046 | CT-26 Colon Cancer (Mouse) | Oral | Showed potent antitumor efficacy and prolonged survival. | [4] |
| Compound 36 | CT-26 Colon Cancer (Mouse) | Oral | Inhibited tumor growth; combination with capecitabine (B1668275) resulted in up to 94.26% TGI. | [4][5] |
| L001 | Pancreatic Cancer (Mouse) | Oral | Significantly suppressed tumor metastasis alone and in combination with gemcitabine. | [4][18] |
| RQ-15986 | Breast Cancer Metastasis (Mouse) | Not specified | Inhibited metastasis by protecting NK cells from PGE2-mediated immunosuppression. |[17] |
Table 3: Clinical Development of EP4 Antagonists
| Compound | Phase of Development | Indication(s) | Key Findings/Status | Reference(s) |
|---|---|---|---|---|
| E7046 | Phase I | Advanced Solid Tumors | Manageable tolerability; stable disease observed in 23% of patients. Recommended Phase 2 dose ≤500 mg. | [21] |
| Vorbipiprant (CR6086) | Phase Ib/IIa | Refractory Metastatic Colorectal Cancer (MSS) | Combination with anti-PD-1 was well-tolerated; achieved a disease control rate (DCR) of 50%. | [22][23] |
| BMS-986310 (ONO-4578) | Phase I | Advanced/Metastatic Solid Tumors | In clinical trials to promote T-cell activation and myeloid cell differentiation. |[4] |
Structure-Activity Relationship (SAR) Studies
Lead optimization heavily relies on systematic SAR studies to improve a compound's potency, selectivity, and pharmacokinetic properties. For the indole-2-carboxamide series, researchers explored modifications at various positions of the core structure. For instance, introducing a specific stereochemistry ((S)-absolute configuration) at a side chain improved the functional activity against the EP4 receptor by approximately 10-fold compared to an achiral version of the compound.[4] This highlights the importance of stereochemistry in receptor binding and antagonist function.
Conclusion and Future Directions
The discovery and development of selective EP4 receptor antagonists represent a highly promising therapeutic avenue for a range of diseases, most notably cancer and inflammatory conditions.[1][24] The targeted nature of these agents allows for the modulation of PGE2-driven pathology while potentially avoiding the side effects associated with broader cyclooxygenase inhibition.[1] Preclinical studies have consistently demonstrated the potent anti-tumor and anti-inflammatory effects of these compounds.[4][14] Early clinical data for molecules like E7046 and Vorbipiprant are encouraging, showing manageable safety profiles and signs of clinical activity.[21][22]
Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of next-generation antagonists and further exploring their efficacy in combination therapies. The synergy observed between EP4 antagonists and immune checkpoint inhibitors or conventional chemotherapy in preclinical models suggests that such combinations could be a powerful strategy to overcome treatment resistance, particularly in immunologically "cold" tumors.[3][4][6] As our understanding of the nuanced roles of the EP4 signaling axis deepens, the clinical applications for its antagonists will undoubtedly continue to expand.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 12. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Scalable synthesis of a prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. AGC presents new EP4 antagonists | BioWorld [bioworld.com]
- 20. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
EP4-IN-1: A Technical Guide to its Function in Inflammation and Pain Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator that exerts a wide array of biological effects, particularly in the realms of inflammation and pain. Its actions are mediated through four distinct G-protein coupled receptors, designated EP1 through EP4. Among these, the EP4 receptor has emerged as a critical node in modulating inflammatory responses and nociceptive signaling, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of the EP4 receptor in inflammation and pain pathways and delineates the function of EP4-IN-1, a potent and selective antagonist of this receptor. While specific quantitative data for this compound is not extensively available in public literature, this document will leverage data from other well-characterized selective EP4 antagonists to illustrate the expected pharmacological profile and therapeutic potential of this class of molecules. Detailed experimental protocols for the evaluation of EP4 antagonists are also provided, alongside visualizations of key signaling pathways.
Introduction: The Prostaglandin E2-EP4 Receptor Axis
Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases.[1] Its production is significantly upregulated at sites of inflammation and tissue injury. PGE2 orchestrates a complex and sometimes opposing set of cellular responses by binding to its four receptor subtypes, which are coupled to different intracellular signaling cascades.[1][2]
-
EP1 Receptor: Coupled to Gq, leading to increased intracellular calcium.
-
EP2 Receptor: Coupled to Gs, leading to increased cyclic AMP (cAMP).
-
EP3 Receptor: Primarily coupled to Gi, leading to decreased cAMP.
-
EP4 Receptor: Coupled to Gs, stimulating adenylyl cyclase and elevating intracellular cAMP levels.[1][3] It can also engage alternative pathways, including the PI3K/Akt pathway.[3]
The EP4 receptor is widely expressed on a variety of cells, including immune cells (macrophages, T cells, dendritic cells), neurons, and synovial cells, underscoring its importance in both the immune response and the nervous system.[4][5]
The Dichotomous Role of EP4 Signaling in Inflammation
The function of the EP4 receptor in inflammation is multifaceted, with evidence supporting both pro- and anti-inflammatory roles depending on the cellular context and the nature of the inflammatory stimulus.
2.1. Pro-inflammatory Actions:
In conditions like rheumatoid arthritis, EP4 receptor activation is largely considered pro-inflammatory. PGE2, acting through EP4, can promote the differentiation of Th1 and the expansion of Th17 cells, two key T-cell subsets that drive autoimmune inflammation.[6] This process is often mediated by the induction of IL-23 secretion from dendritic cells.[6] Antagonism of the EP4 receptor has been shown to suppress disease in animal models of arthritis.[6]
2.2. Anti-inflammatory Actions:
Conversely, in other contexts, EP4 signaling demonstrates potent anti-inflammatory effects. Activation of the EP4 receptor on macrophages and microglia can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the expression of the anti-inflammatory cytokine IL-10.[7][8] This suppression of pro-inflammatory mediators is often linked to the cAMP-PKA pathway, which can interfere with the activation of the pro-inflammatory transcription factor NF-κB.[1][9] One mechanism involves the stabilization of the NF-κB p105 subunit, preventing its processing and the subsequent activation of NF-κB.[1]
The Role of EP4 Signaling in Pain Pathways
The EP4 receptor is a key player in the generation and maintenance of inflammatory pain.[10][11] During inflammation, the increased local concentration of PGE2 acts on EP4 receptors expressed on primary sensory neurons in the dorsal root ganglia (DRG).[11]
Activation of the EP4 receptor leads to the sensitization of these nociceptors, lowering their activation threshold and resulting in hyperalgesia (an exaggerated response to a noxious stimulus) and allodynia (pain in response to a normally non-noxious stimulus). This sensitization is mediated by the cAMP-PKA pathway, which phosphorylates and modulates the activity of various ion channels, including transient receptor potential (TRP) channels like TRPV1, and voltage-gated sodium and potassium channels.[11] PGE2/EP4 signaling can also promote the trafficking and cell-surface expression of EP4 receptors on DRG neurons, further amplifying the pain signal.[10]
This compound and the Mechanism of Selective EP4 Antagonists
This compound is a potent and selective antagonist of the prostanoid EP4 receptor.[12] By competitively binding to the EP4 receptor, selective antagonists like this compound block the binding of endogenous PGE2.[13] This targeted inhibition prevents the activation of downstream signaling cascades, thereby mitigating the pro-inflammatory and pain-sensitizing effects of PGE2 that are mediated through this specific receptor.
The key therapeutic advantage of a selective EP4 antagonist over non-steroidal anti-inflammatory drugs (NSAIDs) is its targeted mechanism of action. NSAIDs inhibit COX enzymes, leading to a broad reduction in the synthesis of all prostanoids, including those with important homeostatic functions (e.g., gastric protection, renal blood flow). By only blocking the EP4 receptor, antagonists like this compound are expected to reduce inflammation and pain without the gastrointestinal and cardiovascular side effects associated with NSAIDs.[13][14]
Data Presentation: Quantitative Analysis of Representative EP4 Antagonists
While specific data for this compound is limited, the following tables summarize the in vitro potency and in vivo efficacy of other well-studied selective EP4 receptor antagonists to provide a benchmark for this class of compounds.
Table 1: In Vitro Potency of Selective EP4 Antagonists
| Compound | Assay Type | Species | Cell Line/System | Measurement | Value (nM) | Reference |
| Grapiprant (CJ-023,423) | Radioligand Binding ([3H]-PGE2 displacement) | Dog | Recombinant EP4 | IC50 | 35 | [15] |
| Radioligand Binding ([3H]-PGE2 displacement) | Dog | Recombinant EP4 | Ki | 24 | [15] | |
| ONO-AE3-208 | Radioligand Binding | Human | Recombinant EP4 | Ki | 1.3 | |
| Radioligand Binding | Human | Recombinant EP3 | Ki | 30 | ||
| ER-819762 | Functional Assay | Not Specified | Not Specified | IC50 | 70 | [4] |
| Compound 36 | cAMP Functional Assay | Human | HEK293-hEP4 | IC50 | 4.3 | [16] |
| L001 | CRE Luciferase Assay | Human | HEK293 | IC50 | 7.29 | [17] |
| TANGO β-arrestin Assay | Human | Not Specified | IC50 | 0.16 | [17] |
Table 2: In Vivo Efficacy of Selective EP4 Antagonists in Pain and Inflammation Models
| Compound | Animal Model | Species | Endpoint | Route of Administration | Efficacious Dose | Reference |
| Grapiprant (CJ-023,423) | Carrageenan-induced mechanical hyperalgesia | Rat | Reduction of hyperalgesia | Oral | Not specified | [18] |
| CFA-induced weight-bearing deficit | Rat | Improved weight-bearing | Oral | Not specified | [18] | |
| ER-819762 | Collagen-induced arthritis | Mouse | Suppression of disease | Oral | Not specified | [6] |
| CFA-induced inflammatory pain | Rat | Suppression of pain | Oral | Not specified | [6] | |
| ONO-AE3-208 | UV irradiation-induced immunosuppression | Mouse | Reduced ear swelling | Oral (in drinking water) | 50 mg/kg/day | [19] |
Visualization of Pathways and Workflows
Signaling Pathways
Caption: EP4 receptor signaling pathways in inflammation.
Experimental Workflow
Caption: Experimental workflow for evaluating an EP4 antagonist.
Experimental Protocols
In Vitro EP4 Receptor cAMP Functional Antagonist Assay
This protocol describes a method to determine the potency (IC50) of this compound in inhibiting PGE2-stimulated cAMP production in cells expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
Prostaglandin E2 (PGE2).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture HEK293-hEP4 cells according to standard protocols. On the day of the assay, harvest cells and resuspend in stimulation buffer containing the PDE inhibitor to a density of 2,500 cells/µL.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer. The final concentration should cover a range appropriate to determine the IC50 (e.g., 10 µM to 0.1 nM). Also, prepare a solution of PGE2 at a concentration that elicits ~80% of the maximal response (EC80), which should be predetermined in an agonist dose-response experiment.
-
Assay Plate Setup:
-
Add 5 µL of stimulation buffer to control wells (basal and maximal stimulation).
-
Add 5 µL of the serially diluted this compound to the respective wells.
-
-
Cell Addition: Dispense 5 µL of the cell suspension (12,500 cells) into each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Agonist Stimulation:
-
Add 10 µL of stimulation buffer to the basal control wells.
-
Add 10 µL of the EC80 PGE2 solution to all other wells (including maximal stimulation and antagonist-treated wells).
-
-
Final Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Convert the raw data to percent inhibition relative to the controls (0% inhibition = maximal PGE2 stimulation; 100% inhibition = basal level). Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes a common method to evaluate the anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Male Sprague-Dawley rats (180-220 g).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
1% (w/v) lambda-Carrageenan solution in sterile saline.
-
P plethysmometer or digital calipers.
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least 3-5 days before the experiment.
-
Grouping and Dosing: Randomly divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 5 mg/kg), and this compound treatment groups (e.g., 1, 3, 10, 30 mg/kg).
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any treatment. This is the baseline measurement.
-
Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) at the designated doses.
-
Induction of Inflammation: One hour after compound administration, inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of the injected paw at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Conclusion
The EP4 receptor stands as a validated and highly promising target for the development of novel anti-inflammatory and analgesic agents. Its strategic location at the crossroads of immune regulation and nociception provides a unique opportunity for therapeutic intervention. Selective EP4 antagonists, such as this compound, offer the potential for potent efficacy in treating conditions like arthritis and other inflammatory pain states, with a potentially improved safety profile compared to traditional NSAIDs. Further preclinical and clinical investigation of potent and selective EP4 antagonists is warranted to fully elucidate their therapeutic utility. The experimental frameworks provided herein offer a robust starting point for the comprehensive evaluation of this compound and other molecules in this promising class.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP4 receptor signalling in immature B cells involves cAMP and NF-κB dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 14. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
Exploring the Therapeutic Potential of EP4 Receptor Modulation in Preclinical Models: A Technical Guide
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, bone metabolism, and cancer progression.[1] It exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] Among these, the EP4 receptor has emerged as a particularly promising therapeutic target due to its distinct signaling pathways and significant role in various diseases.[1] Upregulation of the EP4 receptor is frequently observed in cancer, where it promotes cell proliferation, migration, and invasion.[3] Conversely, it also plays crucial roles in mediating anti-inflammatory responses and promoting bone formation.[1][4]
This technical guide provides an in-depth exploration of the therapeutic potential of modulating the EP4 receptor, as demonstrated in preclinical models. Given the lack of specific public data on a compound named "EP4-IN-1," this document will focus on the broader classes of EP4 agonists and antagonists, using data from various well-documented preclinical compounds to illustrate their mechanisms of action and therapeutic promise. We will delve into the core signaling pathways, present quantitative data from key studies, detail experimental protocols, and visualize complex processes to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Core Signaling Pathway of the EP4 Receptor
The EP4 receptor is primarily coupled to the Gαs stimulatory G-protein.[5] Upon binding of its ligand, PGE2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB), to modulate gene expression.[5] Beyond this canonical pathway, EP4 signaling can also engage other pathways, such as the PI3K/Akt and ERK pathways, and can signal through β-arrestin, contributing to its diverse cellular effects.[5][8]
Therapeutic Potential of EP4 Agonists
EP4 agonists, which mimic the action of PGE2 at the receptor, have shown significant therapeutic potential in preclinical models of bone regeneration, inflammatory bowel disease, and kidney injury.[1][9][10]
Bone Regeneration
EP4 receptor activation is known to stimulate osteogenesis.[11] Preclinical studies have demonstrated that selective EP4 agonists can enhance bone healing and increase bone mineral density.
Quantitative Data: EP4 Agonists in Bone Defect Models
| Compound | Model | Species | Dose | Key Findings | Reference |
|---|---|---|---|---|---|
| KMN-159 | 5 mm critical-sized femoral defect | Rat | 15 µg - 10 mg (local application) | Dose-dependent increase in new bone volume (BV). 15 µg dose significantly increased vessel count. | [9] |
| AKDS001 | Heterotopic xenograft of human bone | Rat | Sustained local release from microspheres | Significantly stimulated osteogenic response of human bone graft in a concentration-dependent manner. | [11] |
| ONO-AE1-329 | General bone healing models | Animal Models | Not specified | Shown to improve bone healing. |[9] |
Experimental Protocol: Critical-Size Femoral Defect Model (Rat) This protocol is based on studies investigating the osteoinductive potential of EP4 agonists.[9]
-
Animal Model: Male rats (e.g., Wistar) are used. A critical-sized 5 mm defect is surgically created in the mid-diaphysis of the femur. This defect size is chosen as it does not heal spontaneously.
-
Test Article Preparation: A scaffold, such as a mineralized collagen type-1 matrix, is loaded with the EP4 agonist (e.g., KMN-159) at various concentrations or a positive control like Bone Morphogenetic Protein 2 (BMP-2).
-
Implantation: The loaded scaffold is implanted into the femoral defect.
-
Observation Period: Animals are monitored for a period of up to 12 weeks.
-
Analysis:
-
Micro-computed Tomography (µCT): After the observation period, the femurs are explanted and scanned to quantify newly formed bone volume (BV) and bone mineral density (BMD).
-
Histology: Femur sections are prepared and stained (e.g., H&E, Masson's trichrome) to evaluate the degree of defect healing, cellular infiltration, and new bone organization.
-
Immunohistochemistry: Staining for markers of vascularization (e.g., CD31), osteoblasts (e.g., osteocalcin), and osteoclasts (e.g., TRAP) is performed to assess the cellular mechanisms of bone formation.
-
Anti-Inflammatory Effects
EP4 signaling plays a protective role in certain inflammatory conditions. Agonism of EP4 can suppress colitis and ameliorate kidney injury by reducing inflammatory cell infiltration and promoting tissue repair.[10][12]
Quantitative Data: EP4 Agonists in Inflammatory Models
| Compound | Model | Species | Dose | Key Findings | Reference |
|---|---|---|---|---|---|
| ONO AE1-329 | Nephrotoxic serum nephritis (NTS) | Mouse | Two times daily for 14 days | High dose reduced tubular injury score, NGAL, and BUN levels. Decreased CD4+ T cell infiltration. | [10] |
| AE1-734 | DSS-induced colitis | Mouse | Administered with 7% DSS for 7 days | Ameliorated severe colitis, reduced histological injury scores. |[13] |
Therapeutic Potential of EP4 Antagonists
EP4 antagonists block the pro-tumorigenic and immunosuppressive effects of PGE2, making them a highly attractive strategy for cancer therapy, particularly in the context of immuno-oncology.[14][15]
Oncology and Immuno-Oncology
In the tumor microenvironment (TME), high levels of PGE2 suppress anti-tumor immunity by inhibiting the function of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) and promoting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2 macrophages.[14][15] EP4 antagonists can reverse this suppression and enhance the efficacy of immune checkpoint inhibitors (ICIs).
Quantitative Data: EP4 Antagonists in Cancer Models
| Compound | Model | Species | Dose/Combination | Key Findings | Reference |
|---|---|---|---|---|---|
| MF-766 | Syngeneic tumor models | Mouse | Combination with anti-PD-1 | Enhanced anti-tumor activity by modulating myeloid, NK, cDC, and T-cell infiltration profiles. | [14] |
| L001 | Pancreatic cancer hepatic metastasis | Mouse | Monotherapy or combo with gemcitabine | Effectively repressed PGE2-elicited cell migration and invasion. Exhibited remarkable anti-metastasis activity. | [16] |
| Compound 36 | CT-26 colon carcinoma | Mouse | Combination with capecitabine | Showed in vivo efficacy. | [3] |
| Vorbipiprant | Murine MSS colorectal cancer | Mouse | Combination with ICI | Reverted intrinsic resistance to immune checkpoint inhibitors. |[17] |
Experimental Protocol: Syngeneic Mouse Tumor Model for Immuno-Oncology This protocol outlines a typical study to evaluate an EP4 antagonist in combination with an anti-PD-1 antibody.[14]
-
Cell Line and Animal Model: A syngeneic tumor model is used, where cancer cells (e.g., CT-26 colon carcinoma) are implanted into immunocompetent mice (e.g., BALB/c) of the same genetic background.
-
Tumor Implantation: Tumor cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: Vehicle, EP4 antagonist alone, anti-PD-1 antibody alone, and the combination of EP4 antagonist and anti-PD-1. Dosing is typically performed via oral gavage (for small molecules) and intraperitoneal injection (for antibodies) on a defined schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the reduction in tumor growth in treated groups compared to the vehicle control.
-
Flow Cytometry: At the end of the study, tumors and spleens are harvested and processed into single-cell suspensions. Flow cytometry is used to analyze the immune cell populations (e.g., CD8+ T cells, NK cells, MDSCs, regulatory T cells) within the TME.
-
Immunohistochemistry (IHC): Tumor sections are stained for immune cell markers to visualize their infiltration and location.
-
Gene Expression Analysis: RNA sequencing or qPCR on tumor tissue can assess changes in immune-related gene signatures.
-
Conclusion
The preclinical data surrounding the EP4 receptor provides a strong rationale for its pursuit as a therapeutic target. The dichotomy of its function—promoting tissue repair and bone growth while also facilitating tumor progression and immune evasion—allows for two distinct therapeutic strategies. EP4 agonists show considerable promise for regenerative medicine and the treatment of specific inflammatory diseases.[9][10] Conversely, EP4 antagonists are emerging as a powerful new class of agents for oncology, with the potential to reprogram the tumor microenvironment and synergize with immunotherapies to overcome treatment resistance.[14][17] The continued exploration of these compounds in well-designed preclinical models will be critical to translating their therapeutic potential into clinical benefits for patients.
References
- 1. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target...: Ingenta Connect [ingentaconnect.com]
- 2. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E Receptor Type 4-associated Protein Interacts Directly with NF-κB1 and Attenuates Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 7. Mathematical models for the EP2 and EP4 signaling pathways and their crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Prostaglandin EP4 Selective Agonist AKDS001 Enhances New Bone Formation by Minimodeling in a Rat Heterotopic Xenograft Model of Human Bone [frontiersin.org]
- 12. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
A Technical Guide to EP4 Receptor Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
The E-type prostanoid receptor 4 (EP4) is a G protein-coupled receptor (GPCR) that plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. As a key mediator of prostaglandin (B15479496) E2 (PGE2) signaling, the EP4 receptor has emerged as a promising therapeutic target. A comprehensive understanding of its complex downstream signaling network is paramount for the development of novel and selective therapeutic agents. This guide provides an in-depth overview of the core signaling pathways activated by the EP4 receptor, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways
The EP4 receptor, upon activation by its endogenous ligand PGE2 or synthetic agonists, initiates a cascade of intracellular events through multiple signaling pathways. While classically known for its coupling to Gαs proteins, the EP4 receptor exhibits significant signaling diversity by also engaging Gαi and β-arrestin pathways. This functional selectivity allows for a nuanced and context-dependent cellular response to EP4 activation.
Gαs/cAMP/PKA Pathway
The canonical signaling pathway for the EP4 receptor involves its coupling to the stimulatory G protein, Gαs.[1] This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB).[2][3] This pathway is central to many of the physiological roles of the EP4 receptor, including vasodilation and modulation of inflammation.
Gαi/PI3K/Akt Pathway
In addition to Gαs coupling, the EP4 receptor can also associate with the inhibitory G protein, Gαi.[1][4] This interaction can lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[2][4] The activation of PI3K results in the phosphorylation and activation of Akt, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. This non-canonical pathway highlights the versatility of EP4 receptor signaling and its involvement in diverse cellular processes beyond cAMP-mediated events.
β-Arrestin/ERK Pathway
Upon agonist binding, the EP4 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs).[5] This phosphorylation promotes the recruitment of β-arrestins, which are scaffolding proteins that mediate receptor desensitization and internalization. Beyond their role in receptor trafficking, β-arrestins can also act as signal transducers, initiating G protein-independent signaling cascades. For the EP4 receptor, β-arrestin recruitment can lead to the activation of the Extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. The β-arrestin-mediated ERK activation is often slower and more sustained compared to G protein-mediated activation, leading to distinct downstream cellular outcomes, including regulation of gene expression and cell proliferation.
Quantitative Data on EP4 Receptor Signaling
The following tables summarize quantitative data for the activation of downstream signaling pathways by various EP4 receptor agonists.
Table 1: Agonist Potency (EC50) for cAMP Production and β-Arrestin Recruitment
| Agonist | Receptor/Readout | EC50 (nM) | Emax (%) |
| PGE2 | EP4 / cAMP | 3 | 110 |
| EP4 / β–arrestin | 4 | 107 | |
| Alprostadil | EP4 / cAMP | 10 | 110 |
| EP4 / β–arrestin | 9 | 110 | |
| ONO-18c | EP4 / cAMP | 5 | 64 |
| EP4 / β–arrestin | 5,000 | 26 | |
| ONO-18k | EP4 / cAMP | >10,000 | 24 |
| EP4 / β–arrestin | >10,000 | 15 | |
| Evatanepag | EP4 / cAMP | >10,000 | 32 |
| EP4 / β–arrestin | >10,000 | 10 |
Data adapted from a study on EP2 and EP4 receptor agonists.[6]
Table 2: Fold Change in Protein Phosphorylation
| Signaling Molecule | Fold Change | Treatment Conditions | Cell Type |
| PKC-θ (Thr538) | 8.628 | IGF-1 treated with AH6809/GW627368X pretreatment | BxPC-3 |
Data from a study on the antagonism of EP2/EP4 signaling.[7]
Detailed Experimental Protocols
cAMP Measurement Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring cAMP levels in cells expressing the EP4 receptor.
Procedure:
-
Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor in appropriate media.
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight.
-
Compound Treatment: Add test compounds (agonists or antagonists) at various concentrations to the cells and incubate for 5 minutes at 37°C.[8]
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Reagent Addition: Add the TR-FRET detection reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody-cAMP binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission at 665 nm (d2 fluorescence) to 620 nm (europium fluorescence). A decrease in this ratio indicates an increase in intracellular cAMP.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a β-arrestin recruitment assay using enzyme fragment complementation technology (e.g., PathHunter assay).
Procedure:
-
Cell Line: Use a cell line engineered to co-express the EP4 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[9]
-
Cell Plating: Plate the cells in a 384-well microplate and incubate overnight.[9]
-
Agonist Stimulation: Add the agonist of interest to the cells to induce receptor activation and subsequent β-arrestin recruitment.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Substrate Addition: Add the chemiluminescent substrate for the complemented enzyme.
-
Incubation: Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Measure the luminescence signal using a plate reader. An increase in luminescence is proportional to the extent of β-arrestin recruitment.
ERK Phosphorylation Assay (Western Blot)
This protocol details the steps for analyzing ERK phosphorylation via Western blotting.
Procedure:
-
Cell Culture and Treatment: Culture EP4-expressing cells and serum-starve them for 4-12 hours to reduce basal ERK phosphorylation.[10] Stimulate the cells with the desired agonist for various time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.[11]
This technical guide provides a foundational understanding of the multifaceted signaling downstream of the EP4 receptor. The presented data and protocols offer valuable resources for researchers and drug development professionals aiming to further elucidate the roles of EP4 in health and disease and to develop novel therapeutics targeting this important receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-induced phosphorylation by G protein-coupled receptor kinases of the EP4 receptor carboxyl-terminal domain in an EP3/EP4 prostaglandin E(2) receptor hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Role of EP4 Receptors in Autoimmune Disease Models: A Technical Guide
Abstract
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), a key lipid mediator in inflammation. The role of EP4 signaling in the context of autoimmunity is complex and highly context-dependent, exhibiting both pro- and anti-inflammatory activities. In models of diseases such as rheumatoid arthritis and multiple sclerosis, EP4 activation on immune cells can promote the differentiation of pathogenic T-helper (Th)1 and Th17 cells, exacerbating disease. Conversely, in models of inflammatory bowel disease, EP4 signaling is predominantly protective, maintaining intestinal barrier integrity and suppressing excessive immune responses. This technical guide provides an in-depth review of the multifaceted role of the EP4 receptor in preclinical autoimmune disease models, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the critical signaling and logical pathways involved. This information is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of modulating the EP4 pathway.
Introduction to EP4 Receptor Signaling
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) enzymes and a potent modulator of immune responses. Its effects are mediated by four distinct E-type prostanoid receptors (EP1, EP2, EP3, and EP4), which differ in their downstream signaling mechanisms and tissue distribution.[1] The EP4 receptor is widely expressed on immune cells, including T cells, B cells, macrophages, and dendritic cells, making it a critical node in the regulation of immunity and inflammation.[2][3]
EP4 activation triggers multiple intracellular signaling cascades. The canonical pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] However, the EP4 receptor can also couple to the inhibitory Gαi protein or activate the Phosphatidylinositol 3-kinase (PI3K) pathway, showcasing its signaling diversity.[5][6][7] This signaling plasticity is a key reason for its divergent roles in different autoimmune contexts. Understanding these pathways is crucial for developing selective EP4-targeted therapies.
Core EP4 Signaling Pathways
The functional diversity of the EP4 receptor stems from its ability to engage multiple intracellular signaling cascades upon PGE2 binding. These pathways can be broadly categorized as G-protein dependent (cAMP and PI3K) and G-protein independent.
-
Gαs-cAMP Pathway: This is the primary signaling route for EP4. Binding of PGE2 leads to Gαs activation, which stimulates adenylyl cyclase to produce cAMP.[4] Elevated cAMP activates PKA, which can phosphorylate various downstream targets, including the transcription factor cAMP Response Element-Binding protein (CREB), to modulate gene expression.[8] This pathway is often associated with both pro- and anti-inflammatory effects depending on the cell type.
-
Gαi and PI3K/Akt Pathway: Unlike the related EP2 receptor, EP4 can also couple to Gαi and activate the PI3K-Akt signaling pathway.[3][6][7] This pathway is critical for cell survival, proliferation, and differentiation, and its activation by EP4 has been shown to enhance Th1 differentiation.[6]
-
β-Arrestin/EPRAP Pathway: EP4 can signal independently of G-proteins through β-arrestin. One key mechanism involves the EP4 receptor-associated protein (EPRAP), which binds to the receptor's cytoplasmic tail. This complex can suppress NF-κB activation, a central transcription factor for pro-inflammatory genes, thereby exerting an anti-inflammatory effect in macrophages.[3][8]
Role of EP4 in Specific Autoimmune Disease Models
The function of EP4 signaling is highly dependent on the specific disease model, the phase of the disease, and the cellular context. This leads to seemingly contradictory roles, where EP4 can be both a driver and a suppressor of autoimmune pathology.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for human multiple sclerosis, characterized by T-cell-mediated inflammation and demyelination in the central nervous system (CNS).[9][10] In this model, EP4 signaling exerts a distinct dual role depending on the timing of its activation.
-
Induction/Immunization Phase: During the initial priming of the immune response, PGE2-EP4 signaling is pro-inflammatory. It acts on T cells and dendritic cells to facilitate the differentiation of pathogenic Th1 cells and amplify the expansion of Th17 cells.[11][12] Consequently, administration of an EP4 antagonist or genetic deletion of EP4 in immune cells during this phase delays disease onset and reduces severity.[13][14][15]
-
Effector/Elicitation Phase: Once the disease is established, EP4 signaling appears to have a protective function. Administration of an EP4-selective agonist at the onset of clinical signs can suppress disease progression.[9][15] This effect is attributed to the protection of the blood-brain barrier, reducing the infiltration of inflammatory cells into the CNS.[9][15]
Table 1: Summary of Quantitative Data on EP4 Modulation in EAE Models
| Model/System | Modulator | Treatment Regimen | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| MOG35-55-induced EAE (C57BL/6 mice) | EP4 knockout in bone marrow-derived cells | Bone marrow transplantation | Significant delay in disease onset | [13][14] |
| MOG35-55-induced EAE (C57BL/6 mice) | ONO-AE3-208 (EP4 Antagonist) | Administration during immunization phase | Suppressed generation of antigen-specific Th1 and Th17 cells; attenuated EAE development | [9][15] |
| MOG35-55-induced EAE (C57BL/6 mice) | ONO-AE1-329 (EP4 Agonist) | Administration at EAE onset | Delayed and suppressed disease progression; inhibited increase in blood-brain barrier permeability |[9][15] |
Arthritis Models
In contrast to EAE, the role of EP4 in animal models of rheumatoid arthritis (RA), such as collagen-induced arthritis (CIA) and glucose-6-phosphate isomerase (GPI)-induced arthritis, is predominantly pro-inflammatory.[16]
PGE2, acting through EP4, promotes Th1 differentiation via the PI3K signaling pathway and enhances the expansion of pathogenic Th17 cells.[6] It also stimulates dendritic cells to produce IL-23, a key cytokine for Th17 development.[6][16] Studies using EP4-deficient mice in a collagen antibody-induced arthritis model showed a decreased incidence and severity of the disease, along with reduced bone destruction and inflammation markers like IL-6.[17][18] Consequently, selective EP4 antagonists have demonstrated therapeutic efficacy in these models.[6]
Table 2: Summary of Quantitative Data on EP4 Modulation in Arthritis Models
| Model/System | Modulator | Treatment Regimen | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) in mice | ER-819762 (EP4 Antagonist) | Oral administration | Suppressed disease development and Th1/Th17 cytokine production | [6][16] |
| GPI-Induced Arthritis in mice | ER-819762 (EP4 Antagonist) | Oral administration | Suppressed disease development | [6][16] |
| Collagen Antibody-Induced Arthritis | EP4 receptor-deficient mice | Genetic knockout | Decreased incidence and severity of arthritis; reduced circulating IL-6 and serum amyloid A | [17][18] |
| In vitro human EP4 receptor assay | ER-819762 (EP4 Antagonist) | N/A | IC50 value of 59 ± 6 nmol·L−1 in a cAMP-dependent reporter assay |[6] |
Inflammatory Bowel Disease (IBD) Models
In experimental models of IBD, such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, EP4 signaling is strongly protective.[19] Mice deficient in the EP4 receptor, or wild-type mice treated with an EP4 antagonist, develop significantly more severe colitis compared to controls.[19] Conversely, administration of a selective EP4 agonist can ameliorate severe colitis.[19]
The protective mechanisms are multifactorial. EP4 signaling helps maintain intestinal homeostasis by preserving the integrity of the mucosal barrier, downregulating the activation of CD4+ T cells in the gut, and suppressing epithelial cell necroptosis.[19][20][21] This highlights a therapeutic rationale for using EP4 agonists in the treatment of IBD.
Table 3: Summary of Quantitative Data on EP4 Modulation in Colitis Models
| Model/System | Modulator | Treatment Regimen | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| DSS-Induced Colitis (mice) | EP4-deficient mice | Genetic knockout | Developed severe colitis with 3% DSS (which is marginal in WT mice) | [19] |
| DSS-Induced Colitis (mice) | AE3-208 (EP4 Antagonist) | Administration with DSS | Mimicked the severe colitis phenotype of EP4-deficient mice | [19] |
| DSS-Induced Colitis (mice) | AE1-734 (EP4 Agonist) | Administration with 7% DSS | Ameliorated severe colitis | [19] |
| DSS-Induced Colitis (CX3CR1CRE/+EP4fl/fl mice) | Macrophage-specific EP4 knockout | Genetic knockout | Developed worse colitis than control littermates; showed higher intestinal permeability early in inflammation |[20] |
Cellular Mechanisms of EP4 Action
The diverse roles of the EP4 receptor in autoimmunity are rooted in its distinct effects on different immune cell populations.
-
T Cells: EP4 signaling directly promotes the differentiation and expansion of pro-inflammatory Th1 and Th17 lineages, a key pathogenic driver in EAE and RA models.[6][11] This occurs in concert with key cytokines like IL-12 and IL-23.
-
B Cells: The role in B cells is more regulatory. Quiescent B lymphocytes express EP4 receptors.[22] EP4 signaling can enhance apoptosis in immature B cells following B-cell receptor (BCR) engagement, potentially serving as a mechanism for peripheral tolerance.[23] It can also act as a negative feedback regulator, restraining BCR-mediated proliferation in mature B cells.[24]
-
Macrophages and Dendritic Cells (DCs): EP4's effect on these antigen-presenting cells is highly context-dependent. In some settings, EP4 activation on DCs induces IL-23 production, which promotes Th17 responses.[6] In other contexts, particularly in macrophages, EP4 signaling is anti-inflammatory, suppressing the production of cytokines like TNF-α and IL-12.[8]
Key Experimental Methodologies
Reproducible and well-characterized preclinical models are essential for studying the role of EP4 receptors. Below are outlines of key methodologies cited in the literature.
In Vivo Autoimmune Disease Models
Protocol: Induction of EAE (MOG35-55 in C57BL/6 Mice) This is a common model for chronic-progressive multiple sclerosis.[25]
-
Antigen Emulsion Preparation: Emulsify myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A standardized homogenization method is recommended for consistency.[26]
-
Immunization (Day 0): Anesthetize 8-10 week old female C57BL/6 mice. Administer approximately 200 µg of MOG35-55 in 100-200 µL of the emulsion via subcutaneous injection at two sites on the flank.[10][25]
-
Pertussis Toxin Administration: Administer 100-200 ng of pertussis toxin in PBS via intraperitoneal (i.p.) injection on Day 0 and again on Day 2. Pertussis toxin acts as an additional adjuvant to facilitate immune cell entry into the CNS.[10]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE, typically starting around day 7-9. Use a standardized 0-5 scoring system: 0=no signs; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=hind and forelimb paralysis; 5=moribund.[25]
-
Treatment: Administer EP4 modulators or vehicle control according to the experimental design (e.g., daily i.p. injection starting from immunization or from disease onset).
Protocol: Induction of DSS-Induced Colitis This model is used to study the pathogenesis of IBD by inducing chemical injury to the colonic epithelium.[19]
-
DSS Administration: Administer 3-7% (w/v) dextran sodium sulfate (molecular weight 36-50 kDa) in the drinking water of mice. The concentration determines the severity of colitis. For studies on EP4-deficient mice, a lower concentration (3%) is sufficient to induce severe disease.[19]
-
Duration: Provide DSS-water for a period of 5-7 days, followed by a return to regular water to assess recovery.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hemoccult). A Disease Activity Index (DAI) is calculated based on these parameters.
-
Endpoint Analysis: At the end of the study, collect the colon to measure its length (shortening indicates inflammation) and for histological analysis of tissue damage and immune cell infiltration.
In Vitro Immune Cell Assays
Protocol: T-Helper Cell Differentiation Assay This assay is used to assess the direct effect of EP4 modulation on the differentiation of naive T cells into specific effector lineages like Th1 and Th17.[6]
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44lo) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the naive CD4+ T cells in plates coated with anti-CD3 and with soluble anti-CD28 antibodies to provide primary and co-stimulatory signals.
-
Differentiation Conditions:
-
Th1 Conditions: Add IL-12 and anti-IL-4 antibody.
-
Th17 Conditions: Add IL-6, TGF-β, IL-23, anti-IL-4, and anti-IFN-γ antibodies.
-
-
Treatment: Add the EP4 agonist, antagonist, or vehicle control to the cultures at the time of activation.
-
Analysis: After 3-5 days, re-stimulate the cells and measure cytokine production (IFN-γ for Th1, IL-17 for Th17) in the supernatant by ELISA or analyze intracellular cytokine expression by flow cytometry.
Conclusion and Future Directions
The EP4 receptor is a critical, context-dependent regulator of the immune response in a variety of autoimmune disease models. Its pro-inflammatory role in driving pathogenic Th1 and Th17 responses in EAE and arthritis models makes EP4 antagonists a promising therapeutic strategy for these conditions.[6][15] In contrast, its protective and tissue-reparative functions in the gut highlight the potential of EP4 agonists for treating inflammatory bowel disease.[19][21]
The dual nature of EP4 signaling underscores the importance of understanding the specific disease pathophysiology, the target cell types, and the timing of intervention when designing new therapies. Future research should focus on developing highly selective EP4 modulators, exploring biased agonism to selectively activate protective pathways (e.g., β-arrestin) over pro-inflammatory ones (e.g., PI3K), and identifying patient biomarkers to predict response to EP4-targeted treatments. The continued use of the robust animal models and experimental protocols detailed herein will be essential to advancing these efforts and translating the complex biology of the EP4 receptor into novel therapeutics for autoimmune diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Harnessing prostaglandin E2 signaling to ameliorate autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual roles of PGE2-EP4 signaling in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2-EP4 signaling promotes immune inflammation through Th1 cell differentiation and Th17 cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Prostaglandin E2-EP4 signaling promotes immune inflammation through Th1 cell differentiation and Th17 cell expansion. (2009) | Chengcan Yao | 566 Citations [scispace.com]
- 13. PGE2/EP4 signaling in peripheral immune cells promotes development of experimental autoimmune encephalomyelitis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. PGE2/EP4 signaling in peripheral immune cells promotes development of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI - The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis [jci.org]
- 19. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. E-type prostanoid receptor 4 drives resolution of intestinal inflammation by blocking epithelial necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Prostaglandin EP4 receptor enhances BCR-induced apoptosis of immature B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prostaglandin E2 regulates B cell proliferation through a candidate tumor suppressor, Ptger4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 26. Video: A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of EP4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, pain, cancer, and immune responses.[1] Overexpression of the EP4 receptor is frequently observed in various malignancies, such as breast, prostate, colon, and lung cancer, where its activation by PGE2 promotes tumor progression by stimulating cell proliferation, migration, invasion, and metastasis, while also fostering an immunosuppressive tumor microenvironment.[2] Consequently, the development of selective EP4 receptor antagonists has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.[1][3]
EP4-IN-1 is a potent and selective small molecule inhibitor of the prostanoid EP4 receptor.[4] These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its pharmacological profile and therapeutic potential. The described assays are designed to evaluate the compound's binding affinity, its potency in blocking canonical Gs signaling, and its effects on cancer cell functions.
Data Presentation: Quantitative Analysis of EP4 Antagonist Activity
The following table summarizes reported dose-response data for various EP4 receptor antagonists in different cancer cell lines and functional assays. This quantitative data is essential for comparing the potency and efficacy of different compounds, including this compound.
| EP4 Antagonist | Cell Line/Assay System | Endpoint | IC50 / Effective Concentration | Reference |
| L001 | HEK293 cells | Inhibition of PGE2-induced CRE-driven luciferase expression | 7.29 ± 0.64 nM | [5] |
| E7046 (Palupiprant) | HEK293 cells | Inhibition of PGE2-induced CRE-driven luciferase expression | 40.6 ± 14.8 nM | [5] |
| E7046 (Palupiprant) | EP4 Receptor Binding Assay | Inhibition of PGE2 binding | 13.5 nM | [2] |
| Compound 36 | HEK293-hEP4 cells | Inhibition of PGE2-induced cAMP formation | Potent inhibitory activity | [3] |
| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced cell proliferation | 10 µM | [2] |
| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced ERK phosphorylation | Completely blocks at tested concentrations | [2] |
EP4 Receptor Signaling Pathways
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[1] This signaling cascade is implicated in a variety of cellular responses. Evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.[1] Understanding the complete signaling profile of an EP4 antagonist like this compound is crucial for predicting its therapeutic effects and potential side effects.[1]
Caption: EP4 receptor signaling pathways.
Experimental Protocols
cAMP Functional Assay
This assay measures the potency of this compound in blocking the canonical Gs signaling pathway.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4)
-
Complete cell culture medium
-
PGE2
-
This compound
-
cAMP assay kit (e.g., TR-FRET based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed HEK293-hEP4 cells into 96-well or 384-well plates at a density that allows for optimal signal detection as per the cAMP assay kit manufacturer's instructions. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Treatment: Add the diluted this compound solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.
-
cAMP Measurement: Incubate for a specified time (e.g., 30 minutes) at 37°C. Lyse the cells and measure intracellular cAMP levels according to the cAMP assay kit protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the cAMP functional assay.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted antagonist solutions to the wells.[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells in a two-dimensional space.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[2]
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add serum-free or low-serum medium containing different concentrations of this compound to the wells.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure for each treatment condition compared to the vehicle control.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit cancer cell invasion through an extracellular matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel)
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. Place the Matrigel-coated Transwell inserts into the wells.
-
Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope.[2]
Caption: Workflow for the Transwell cell invasion assay.
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols described are based on established methodologies for the characterization of EP4 receptor antagonists and may require optimization for specific cell lines and experimental conditions.
References
Application Notes and Protocols for EP4-IN-1 in Primary Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EP4-IN-1, a selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor EP4, in various primary cell culture assays. The information enclosed is intended to facilitate research into the therapeutic potential of EP4 antagonism in oncology, immunology, and bone biology.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a critical role in a wide range of physiological and pathological processes, including inflammation, immune responses, and cancer progression.[1][2][3] Its effects are mediated through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[4] The EP4 receptor, in particular, has emerged as a significant therapeutic target due to its involvement in promoting tumor growth, metastasis, and creating an immunosuppressive tumor microenvironment.[1][4][5] this compound and other selective EP4 antagonists are invaluable tools for investigating the biological functions of the PGE2-EP4 signaling axis and for evaluating the therapeutic efficacy of its blockade.
Mechanism of Action
The binding of PGE2 to the EP4 receptor primarily activates the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, modulating gene expression and cellular functions.[4] Additionally, EP4 signaling can also activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6][7] EP4 antagonists, such as this compound, competitively bind to the EP4 receptor, preventing PGE2 from binding and initiating these downstream signaling cascades.[4] This blockade can reverse PGE2-mediated immunosuppression, inhibit cancer cell migration and invasion, and reduce bone resorption.[1][6][8]
Signaling Pathway
The signaling pathway initiated by PGE2 binding to the EP4 receptor is multifaceted. The diagram below illustrates the primary signaling cascades that are inhibited by EP4 antagonists like this compound.
Caption: PGE2-EP4 Receptor Signaling Pathway and Point of Inhibition by this compound.
Data Presentation: Dose-Response of EP4 Antagonists in Primary Cell Assays
The following tables summarize the reported dose-response data for various EP4 antagonists in different primary cell culture assays. This quantitative data is crucial for designing experiments and comparing the potency of different compounds.
Table 1: Inhibition of Osteoclastogenesis and Bone Resorption
| EP4 Antagonist | Primary Cell Type | Assay | Endpoint | Effective Concentration / IC50 |
| Unnamed EP4RA | Murine marrow cultures | Osteoclastogenesis | 96% decrease in TRAP+ multinucleated cells (in the presence of 0.01 µM PGE2) | 1 µM[4][8] |
| Unnamed EP4RA | Murine marrow cultures | Osteoclastogenesis | 46-48% decrease in TRAP+ multinucleated cells (in the presence of 0.1-1.0 µM PGE2) | 1 µM[4][8] |
| Unnamed EP4RA | Primary osteoblastic (POb) cells | cAMP Production | 44% decrease in PGE2-stimulated cAMP | 1 µM[4][8] |
| Unnamed EP4RA | Fetal rat long bone cultures | Bone Resorption | 22-37% decrease in PGE2-stimulated 45Ca release | Not specified[4][8] |
Table 2: Modulation of Immune Cell Function
| EP4 Antagonist | Primary Cell Type | Assay | Endpoint | Effective Concentration / IC50 |
| E7046 | Human peripheral blood mononuclear cells (PBMCs) | Myeloid Cell Differentiation | Dose-dependent reversal of PGE2-induced suppression of DC differentiation | Not specified, but effective in vitro[1][3] |
| RQ-15986 | Murine Natural Killer (NK) cells | IFNγ Production | Complete protection from PGE1-OH-mediated suppression of IFNγ production | 3 µM[8][9] |
| RQ-15986 | Murine Natural Killer (NK) cells | Cell Migration | Prevention of PGE1-OH-induced inhibition of migration | 3 µM[8] |
Table 3: Inhibition of Cancer Cell Migration and Invasion
| EP4 Antagonist | Primary Cell Type / Cell Line | Assay | Endpoint | Effective Concentration / IC50 |
| L001 | Pancreatic cancer cells | Cell Migration & Invasion | Dose-dependent repression of PGE2-elicited migration and invasion | IC50 = 0.16 ± 0.03 nM (TANGO assay)[6] |
| ONO-AE3-208 | Human oral cancer cell lines (HSC-3, OSC-19) | Cell Migration (Scratch Assay) | Negation of PGE2-induced cell migration | Optimal concentration 1 µmol/L[10][11] |
| RQ-15986 | Murine mammary tumor cells | Cell Migration | Complete reversal of PGE2-induced tumor cell migration | Not specified[8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in primary cell cultures.
Experimental Workflow: General Overview
The diagram below outlines a typical experimental workflow for evaluating the effect of an EP4 antagonist on primary cells in vitro.
Caption: A generalized workflow for in vitro primary cell culture assays with this compound.
Protocol 1: Osteoclastogenesis Assay in Murine Bone Marrow Cultures
This assay assesses the effect of this compound on the differentiation of bone marrow-derived macrophages into mature, bone-resorbing osteoclasts.
Materials:
-
Complete α-MEM (α-MEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
This compound (stock solution in DMSO)
-
PGE2 (optional, to stimulate osteoclastogenesis)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well tissue culture plates
-
Microscope
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-8 week old mouse by an approved method.
-
Dissect the femurs and tibias and clean them of surrounding muscle and tissue.
-
Cut the ends of the bones and flush the marrow with complete α-MEM using a 25-gauge needle and syringe.
-
Collect the bone marrow suspension and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in complete α-MEM.
-
-
Cell Culture:
-
Plate the bone marrow cells in a 10 cm petri dish and culture overnight in complete α-MEM containing 30 ng/mL M-CSF to allow for the adherence of stromal cells.
-
The following day, collect the non-adherent cells, which are enriched for macrophage precursors.
-
Count the non-adherent cells and seed them into 96-well plates at a density of 5 x 10^4 cells/well in complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
If investigating the antagonistic effect, pre-treat the cells with this compound for 1-2 hours before adding PGE2 (e.g., 0.01-1 µM).
-
Add the different concentrations of this compound (and PGE2) to the respective wells. Include a vehicle control (DMSO).
-
-
Incubation and Medium Change:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
Replace half of the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
TRAP Staining and Analysis:
-
After 5-7 days, when multinucleated osteoclasts are visible in the control wells, aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain for TRAP activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well under a microscope.
-
Protocol 2: cAMP Production Assay in Primary Osteoblasts
This assay measures the ability of this compound to inhibit PGE2-induced cAMP production in primary osteoblasts.
Materials:
-
Primary murine or human osteoblasts
-
Culture medium for osteoblasts (e.g., α-MEM with 10% FBS)
-
This compound
-
PGE2
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP enzyme immunoassay (EIA) kit
-
96-well plates
Procedure:
-
Cell Culture:
-
Isolate primary osteoblasts from neonatal mouse calvaria or other sources using established protocols.
-
Culture the osteoblasts in their appropriate medium until they reach 80-90% confluency in 96-well plates.
-
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with 100 µM IBMX for 30 minutes at 37°C.
-
Add various concentrations of this compound to the wells and incubate for another 30 minutes. Include a vehicle control.
-
-
Stimulation:
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., 1 µM) for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the instructions of the cAMP EIA kit.
-
Measure the intracellular cAMP concentration using the EIA kit and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2-induced cAMP production for each concentration of this compound.
-
Protocol 3: Cell Migration Assay (Scratch Assay) in Primary Cancer Cells
This assay evaluates the effect of this compound on the migratory capacity of primary cancer cells isolated from patient tumors.
Materials:
-
Primary cancer cells
-
Complete culture medium for the specific cancer cell type
-
This compound
-
PGE2 (optional)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding:
-
Seed the primary cancer cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
-
Scratch and Treatment:
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (and PGE2 if applicable). Include a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
-
Protocol 4: IFNγ Production Assay in Primary Natural Killer (NK) Cells
This protocol assesses the ability of this compound to reverse PGE2-mediated suppression of IFNγ production by primary NK cells.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs)
-
NK cell isolation kit (negative selection is recommended)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human or mouse IL-2
-
This compound
-
PGE2 or a stable EP4 agonist (e.g., PGE1-OH)
-
Human or mouse IFNγ ELISA kit
-
96-well round-bottom plates
Procedure:
-
NK Cell Isolation:
-
Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation.
-
Isolate NK cells from the PBMC fraction using a negative selection kit according to the manufacturer's instructions.
-
-
Cell Culture and Treatment:
-
Resuspend the isolated NK cells in complete RPMI-1640 medium.
-
Seed the NK cells in 96-well round-bottom plates at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Add PGE2 or PGE1-OH (e.g., 1 µM) to the appropriate wells and incubate for another 30 minutes.
-
-
Stimulation:
-
Stimulate the NK cells with a high dose of IL-2 (e.g., 1000 U/mL) to induce IFNγ production.
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
-
IFNγ Measurement:
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Measure the concentration of IFNγ in the supernatants using a species-specific IFNγ ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the effect of this compound on reversing the suppression of IFNγ production by PGE2.
-
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of the PGE2-EP4 signaling axis in various biological systems using primary cell cultures. The use of selective EP4 antagonists like this compound is a powerful approach to dissect the intricate functions of this pathway and to evaluate its potential as a therapeutic target in a range of diseases. Careful experimental design and adherence to these detailed protocols will enable the generation of robust and reproducible data, contributing to the advancement of drug development in oncology, immunology, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of selective prostaglandin EP4 receptor antagonist on osteoclast formation and bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prostaglandin E2 (PGE2) suppresses natural killer cell function primarily through the PGE2 receptor EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ycu.repo.nii.ac.jp [ycu.repo.nii.ac.jp]
Application Notes and Protocols for In Vivo Administration of EP4-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. It exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a key therapeutic target. Its activation is linked to the promotion of inflammation, tumor growth, and immunosuppression. Consequently, the development and in vivo characterization of selective EP4 receptor antagonists are of significant interest in preclinical research for various disease models.
This document provides a detailed protocol for the in vivo administration of EP4-IN-1, a representative selective EP4 antagonist, in mouse models. It includes information on dosing, formulation, and administration routes based on established practices for similar small molecule inhibitors. Additionally, it outlines the EP4 signaling pathway and a general experimental workflow for studies involving EP4 antagonism.
EP4 Receptor Signaling Pathway
The EP4 receptor is primarily a Gs alpha subunit (Gαs)-coupled receptor. Upon binding of its ligand, PGE2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This elevation in cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[2] These effectors mediate a variety of cellular responses, including gene expression changes and modulation of inflammatory pathways. Furthermore, emerging evidence suggests that the EP4 receptor can also couple to alternative signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is implicated in cell survival and proliferation.[3][4]
Quantitative Data Summary
The following table summarizes dosing information for various selective EP4 antagonists used in published mouse model studies. This data can serve as a reference for designing experiments with this compound.
| Compound | Mouse Model | Dose | Route of Administration | Dosing Frequency | Reference |
| ER-819762 | Collagen-Induced Arthritis (DBA/1 mice) | 30 mg/kg | Oral | Daily | [5] |
| RQ-15986 | Metastatic Breast Cancer (BALB/cByJ mice) | 100 mg/kg | Oral Gavage | Twice a day | |
| AAT-008 | Colon Cancer (Balb/c mice) | 3-30 mg/kg | Not specified | Daily | [6] |
| E7046 | Lung Cancer (C57BL/6 mice) | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Preparation of this compound for Oral Administration
Given that many small molecule inhibitors are poorly soluble in water, a suspension or solution with appropriate vehicles is typically required for in vivo oral administration.
a) Vehicle Selection: Common vehicles for oral gavage of hydrophobic compounds include:
-
Aqueous Suspension: 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in water.
-
Co-solvent Solution: A mixture of polyethylene (B3416737) glycol (e.g., PEG 400) and a solubilizing agent (e.g., Solutol HS-15). A common ratio is 10% Solutol HS-15 in 90% PEG 600.
-
Oil-based Solution: Edible oils such as corn oil or peanut oil.
The choice of vehicle should be determined based on the solubility and stability of this compound and should be tested for tolerability in the specific mouse strain. A vehicle-only control group must always be included in the study.
b) Protocol for Preparation of a 10 mg/mL Suspension in 0.5% CMC:
-
Prepare 0.5% CMC solution:
-
Add 0.5 g of low-viscosity CMC to 100 mL of sterile, distilled water.
-
Stir vigorously using a magnetic stirrer at room temperature until the CMC is fully dissolved. This may take several hours.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and volume. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.
-
-
Prepare the Suspension:
-
Place the weighed this compound into a sterile glass vial.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste. Use a spatula or pestle to ensure the powder is thoroughly wetted and to break up any clumps.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously mixing (e.g., vortexing or stirring).
-
Continue to mix until a uniform suspension is achieved.
-
-
Storage and Handling:
-
Store the suspension according to the stability data for this compound (typically at 4°C for short-term storage).
-
Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or shaking to guarantee uniform dosing.
-
In Vivo Administration Protocol
a) Animals:
-
Select the appropriate mouse strain and sex for the disease model. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
b) Dosing Calculation:
-
Calculate the volume to be administered to each mouse based on its body weight and the concentration of the this compound suspension. For a 20 g mouse and a target dose of 100 mg/kg with a 10 mg/mL suspension:
-
Dose (mg) = 100 mg/kg * 0.020 kg = 2 mg
-
Volume (mL) = 2 mg / 10 mg/mL = 0.2 mL
-
c) Administration by Oral Gavage:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark the gavage needle.
-
Insert the gavage needle gently into the mouth, allowing the mouse to swallow the tip. Advance the needle along the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the calculated volume of the this compound suspension.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress immediately after the procedure and during the course of the study.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound in a mouse disease model.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. briefs.techconnect.org [briefs.techconnect.org]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. future4200.com [future4200.com]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of an EP4 Modulator in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesis of information from published research on various EP4 modulators. A specific formulation for a compound designated "EP4-IN-1" was not identified in the public domain. The protocols provided are representative examples for the subcutaneous administration of an EP4 modulator in a murine model and should be adapted based on the specific characteristics of the compound being investigated.
Introduction
The Prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor that plays a significant role in a variety of physiological and pathological processes, including inflammation, cancer, and immune responses.[1][2] Modulation of the EP4 signaling pathway is a promising therapeutic strategy for a range of diseases.[1] This document provides detailed protocols and data for the formulation and subcutaneous administration of an EP4 modulator in mice, intended to guide researchers in preclinical studies.
EP4 Signaling Pathway
Activation of the EP4 receptor by its ligand, PGE2, primarily couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] Elevated cAMP can then modulate the activity of various downstream effectors, influencing cellular functions such as proliferation, differentiation, and cytokine production.[1][4]
Caption: The EP4 receptor signaling pathway.
Data Presentation
The following tables summarize quantitative data from studies on various EP4 modulators administered to mice.
Table 1: In Vitro Potency of Select EP4 Modulators
| Compound | Assay Type | Cell Line | Species | IC50 | Reference |
| EP4 receptor antagonist 1 | Calcium Flux | CHO-Gα16-hEP4 | Human | 6.1 nM | [5] |
| EP4 receptor antagonist 1 | Not Specified | Not Specified | Mouse | 16.2 nM | [5] |
| L001 | Calcium Flux | Not Specified | Human | 1.47 ± 0.02 nM | [6] |
| L001 | Calcium Flux | Not Specified | Mouse | 3.20 ± 0.28 nM | [6] |
| Compound 36 | cAMP Functional Assay | HEK293-hEP4 | Human | 47.1 nM | [1] |
Table 2: Pharmacokinetic Parameters of EP4 Modulators in Mice
| Compound | Dose & Route | T1/2 (h) | Cmax | Tmax | AUC | Bioavailability (F%) | Reference |
| EP4 receptor antagonist 1 | 1 mg/kg, IV | 4.1 | - | - | - | - | [5] |
| EP4 receptor antagonist 1 | 5 mg/kg, Oral | 4.7 | - | - | - | 48.0% | [5] |
| Compound 36 | Not Specified, Oral | - | - | - | - | 76% | [1] |
Table 3: In Vivo Efficacy of EP4 Modulators in Murine Models
| Compound | Mouse Model | Dosing Regimen | Outcome | Result | Reference |
| ER-819762 | Collagen-Induced Arthritis | 30 mg/kg, Oral, Daily | Disease Suppression | Suppressed Th1 and Th17 cytokine production and disease | [4] |
| ONO-AE1-734 | DSS-Induced Colitis | 0.1 mg/kg, SC, Twice Daily | Amelioration of Colitis | Ameliorated severe colitis | [7] |
| Compound 36 | CT-26 Colon Cancer Xenograft | 75 mg/kg & 150 mg/kg, Route not specified | Tumor Growth Inhibition (TGI) | TGI of 32.0% (75 mg/kg) and 51.78% (150 mg/kg) | [1] |
| EP4 receptor antagonist 1 | BALB/c mice with tumor | 16, 50, 150 mg/kg, Oral, Daily for 2 weeks | Tumor Growth Inhibition (TGI) | TGI of 24.6% (16 mg/kg), 54.7% (50 mg/kg), and 63.8% (150 mg/kg) | [5] |
Experimental Protocols
Formulation of an EP4 Modulator for Subcutaneous Injection
This protocol is a general guideline. The solubility and stability of the specific EP4 modulator may require optimization of the vehicle.
Materials:
-
EP4 modulator (e.g., ONO-AE1-734 as a representative compound)
-
Vehicle (e.g., Sterile Saline, Phosphate-Buffered Saline (PBS), or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, diluted in saline)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Determine the appropriate vehicle. Based on the physicochemical properties of the EP4 modulator, select a vehicle that ensures complete solubilization and stability. For initial studies, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point.
-
Weigh the EP4 modulator. Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.
-
Solubilization:
-
If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO).
-
Add the other components of the vehicle sequentially, vortexing thoroughly after each addition.
-
If necessary, use a sonicator to aid in dissolution.
-
-
Sterile Filtration. Once the compound is fully dissolved and the solution is clear, sterile-filter the formulation through a 0.22 µm syringe filter into a sterile vial.
-
Storage. Store the formulation according to the compound's stability data, typically at 4°C for short-term use or -20°C for longer-term storage. Protect from light if the compound is light-sensitive.
Protocol for Subcutaneous Injection in Mice
Materials:
-
Prepared EP4 modulator formulation
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Mouse restraint device (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation. Acclimatize the mice to the experimental conditions.
-
Dose Calculation. Calculate the injection volume based on the mouse's body weight and the desired dose. A typical injection volume for subcutaneous administration in mice is 100-200 µL.
-
Injection Site. The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection Technique:
-
Gently restrain the mouse.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Lift a fold of skin at the injection site to create a "tent."
-
Insert the needle at a 45-degree angle into the base of the skin tent, ensuring the needle is in the subcutaneous space and has not penetrated the underlying muscle.[8][9]
-
Slowly inject the formulation.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Monitoring. After injection, monitor the mice for any adverse reactions at the injection site or systemic effects.
Caption: Workflow for subcutaneous injection in mice.
Conclusion
The subcutaneous administration of EP4 modulators is a key methodology in preclinical research to investigate their therapeutic potential. The protocols and data presented here provide a foundation for designing and executing in vivo studies in mice. Researchers should always adhere to institutional animal care and use guidelines and optimize protocols based on the specific characteristics of their compound of interest.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells [frontiersin.org]
- 3. Overexpression of Prostaglandin E2 EP4 Receptor Improves Cardiac Function after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. immunize.org [immunize.org]
- 9. cdc.gov [cdc.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays Using EP4-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EP4-IN-1, a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4, in cell migration and invasion assays. The protocols detailed below are essential for researchers investigating cancer metastasis, immune cell trafficking, and other biological processes where the PGE2-EP4 signaling axis plays a pivotal role.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that influences a wide range of physiological and pathological processes, including inflammation and cancer. Its effects are mediated through four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been implicated in promoting cancer cell proliferation, survival, migration, and invasion, making it a critical target for therapeutic intervention.[1][2] EP4 signaling activates multiple downstream pathways, including the cAMP/PKA, PI3K/AKT, and ERK pathways, which collectively contribute to the migratory and invasive phenotype of cancer cells.[1][2][3]
This compound is a potent and selective inhibitor of the EP4 receptor. By blocking the binding of PGE2 to EP4, this compound effectively abrogates the downstream signaling cascades that drive cell motility. These notes provide detailed protocols for two standard in vitro assays—the wound healing (scratch) assay and the transwell invasion assay—to assess the inhibitory effect of this compound on cell migration and invasion.
Mechanism of Action: EP4 Signaling in Cell Migration
Activation of the EP4 receptor by its ligand PGE2 initiates a cascade of intracellular events that promote cell migration and invasion. This signaling network is a key target for inhibitors like this compound.
Caption: EP4 receptor signaling pathway in cell migration and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of a representative EP4 antagonist on cancer cell migration and invasion. These data highlight the potential of this compound to modulate cell motility.
Table 1: Effect of EP4 Antagonist on Pancreatic Cancer Cell Migration (Transwell Assay)
| Treatment Group | Migrated Cells (Relative to Control) |
| Vehicle Control | 1.00 |
| PGE2 (0.1 µM) | 2.20 |
| PGE2 (0.1 µM) + EP4 Antagonist (0.1 µM) | 1.30 |
| PGE2 (0.1 µM) + EP4 Antagonist (1 µM) | 0.85 |
Data adapted from a study on a novel EP4 antagonist, L001, in pancreatic cancer cells.[4]
Table 2: Effect of EP4 Antagonist on Renal Cell Carcinoma Invasion (Transwell Invasion Assay)
| Treatment Group | Invasion (Fold Increase Relative to Non-stimulated) |
| Non-stimulated | 1.0 |
| PGE2 (5 nM) | 2.5 |
| PGE2 (5 nM) + EP4 Antagonist (AH23848, 5 µM) | 1.2 |
| PGE2 (5 nM) + EP4 Antagonist (GW627368, 1 µM) | 1.1 |
Data adapted from a study on EP4 antagonists in renal cell carcinoma.[5]
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in two dimensions.[6][7]
Caption: Workflow for the wound healing (scratch) assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the well.
-
Washing and Treatment: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris. Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position to ensure the same field is imaged at later time points.
-
Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO2 incubator. Acquire images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).[7]
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
Transwell Invasion Assay
This assay, also known as the Boyden chamber assay, measures the ability of cells to invade through a three-dimensional extracellular matrix (ECM) barrier.[8][9]
Caption: Workflow for the transwell invasion assay.
Detailed Protocol:
-
Preparation of Inserts: Thaw Matrigel or another basement membrane matrix on ice. Coat the upper surface of the transwell inserts (typically with an 8 µm pore size) with a thin layer of the ECM solution and allow it to solidify at 37°C.[8] For migration assays, this coating step is omitted.
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells. On the day of the assay, harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate. Seed the prepared cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 24-48 hours), allowing the cells to invade through the ECM and the porous membrane.
-
Removal of Non-Invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) or another suitable fixative. Stain the fixed cells with a solution such as 0.1% crystal violet.
-
Quantification: After washing and drying the inserts, count the number of stained, invaded cells in several microscopic fields. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
References
- 1. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4 as a Therapeutic Target for Aggressive Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis | MDPI [mdpi.com]
- 5. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4dcell.com [4dcell.com]
- 7. n-genetics.com [n-genetics.com]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following EP4-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator that plays a significant role in inflammation and cancer progression. It exerts its effects through four E-type prostanoid (EP) receptors, EP1-4. The EP4 receptor, a Gs protein-coupled receptor, is prominently expressed on various immune cells, including T cells, macrophages, and dendritic cells.[1][2] Activation of the EP4 signaling pathway by PGE2 typically leads to an increase in intracellular cyclic AMP (cAMP), which can modulate a wide range of cellular functions.[3][4] In the tumor microenvironment, elevated PGE2 levels can suppress anti-tumor immunity by inhibiting the functions of natural killer (NK) cells and effector CD8+ T cells, promoting the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-like macrophages, and hindering the maturation and recruitment of dendritic cells.[5][6]
EP4-IN-1 is a potent and specific inhibitor of the EP4 receptor.[6][7][8] By blocking the PGE2/EP4 signaling axis, this compound has the potential to reverse immunosuppression and enhance anti-tumor immune responses.[6] This makes it a promising candidate for investigation in oncology and inflammatory diseases. Flow cytometry is an indispensable tool for dissecting the complex effects of pharmacological agents like this compound on heterogeneous immune cell populations.[9][10] This document provides detailed application notes and protocols for the analysis of immune cells by flow cytometry following treatment with this compound.
Mechanism of Action of this compound
This compound is a small molecule antagonist that selectively binds to the EP4 receptor, preventing its activation by PGE2. This blockade inhibits the downstream signaling cascade, primarily the production of cAMP. The expected immunological consequences of EP4 inhibition include the restoration of anti-tumor immune functions. By inhibiting the immunosuppressive effects of PGE2, EP4 antagonists can enhance the activity of cytotoxic lymphocytes and promote a more pro-inflammatory and anti-tumorigenic immune environment.[5][6]
Data Presentation: Expected Effects of this compound on Immune Cell Populations
The following table summarizes the anticipated effects of this compound treatment on various immune cell populations based on studies with EP4 antagonists. The data is presented to facilitate comparison and guide experimental design.
| Immune Cell Population | Key Flow Cytometry Markers | Expected Effect of this compound Treatment | Functional Consequence |
| CD8+ T Cells | CD3, CD8 | Increased infiltration into tumors, enhanced cytokine production (IFN-γ, TNF-α, IL-2).[11][12] | Enhanced cytotoxic T lymphocyte (CTL) activity against tumor cells. |
| Regulatory T Cells (Tregs) | CD3, CD4, CD25, FoxP3 | Potential decrease in frequency or suppressive function.[13][14] | Reduced immunosuppression in the tumor microenvironment. |
| Natural Killer (NK) Cells | CD3-, CD56 | Increased activation and cytotoxic function.[8] | Enhanced innate anti-tumor immunity. |
| M1 Macrophages (Pro-inflammatory) | CD11b, F4/80 (mouse), CD14 (human), CD80, CD86 | Increased polarization towards M1 phenotype.[5][15] | Enhanced phagocytosis, antigen presentation, and anti-tumor activity. |
| M2 Macrophages (Anti-inflammatory) | CD11b, F4/80 (mouse), CD14 (human), CD206, CD163 | Decreased polarization towards M2 phenotype.[16] | Reduced immunosuppression and pro-tumoral functions. |
| Conventional Dendritic Cells (cDCs) | Lin-, HLA-DR, CD11c | Increased maturation (upregulation of CD80, CD86, CD83, MHC class II) and infiltration into tumors.[17][18] | Enhanced antigen presentation and T cell priming. |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b, Gr-1 (mouse), CD14/CD15 (human) | Reduction in frequency and/or suppressive activity.[11] | Reduced immunosuppression. |
Experimental Protocols
I. In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This protocol describes the treatment of human PBMCs with this compound for subsequent flow cytometry analysis.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates (96-well or 24-well)
-
Incubator (37°C, 5% CO2)
-
Reagents for cell stimulation (e.g., LPS for monocytes/macrophages, anti-CD3/CD28 for T cells)
-
Flow cytometry antibodies (see suggested panels below)
-
Flow Cytometry Staining Buffer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[19][20]
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A typical starting concentration for in vitro studies with EP4 antagonists is in the range of 1-10 µM.[11] A vehicle control (DMSO) should be included.
-
Treatment: Add the diluted this compound or vehicle control to the PBMC suspension in a cell culture plate.
-
Stimulation: Co-incubate with an appropriate stimulus to induce the immune response of interest (e.g., 100 ng/mL LPS to induce monocyte activation and macrophage polarization, or anti-CD3/CD28 beads for T cell activation).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer to flow cytometry tubes.
-
Staining: Proceed with the antibody staining protocol for flow cytometry.
II. Flow Cytometry Staining Protocol for Immune Cell Phenotyping
This protocol provides a general procedure for staining immune cells for surface and intracellular markers.
Materials:
-
Harvested cells from the in vitro treatment protocol
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against cell surface markers
-
Fixation/Permeabilization Buffer (for intracellular staining)
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., cytokines, transcription factors)
-
Flow cytometer
Procedure:
-
Cell Washing: Centrifuge the harvested cells at 300-400 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1-2 mL of cold Flow Cytometry Staining Buffer. Repeat the wash.
-
Cell Counting and Viability: Determine cell number and viability using a hemocytometer and trypan blue or an automated cell counter.
-
Fc Receptor Blocking: Resuspend the cell pellet in Flow Cytometry Staining Buffer containing an Fc block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets, resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions. Incubate for the recommended time.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the cocktail of fluorochrome-conjugated antibodies for intracellular markers and incubate for 30-45 minutes at room temperature in the dark.
-
Final Wash: Wash the cells once with permeabilization buffer and then once with Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on the flow cytometer.
-
Data Acquisition: Acquire the data on a flow cytometer. Be sure to include appropriate controls (e.g., unstained cells, single-color controls for compensation).
Suggested Flow Cytometry Antibody Panels:
-
T Cell Panel: CD3, CD4, CD8, CD25, FoxP3 (for Tregs), CD69 (activation), IFN-γ, TNF-α (intracellular cytokine staining).
-
Macrophage Polarization Panel: CD14 (human), CD11b (mouse), F4/80 (mouse), CD80, CD86 (M1 markers), CD206, CD163 (M2 markers).
-
Dendritic Cell Maturation Panel: Lin- (cocktail of CD3, CD19, CD20, CD56), HLA-DR, CD11c, CD123, CD80, CD86, CD83.
Mandatory Visualizations
Caption: EP4 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometry assay and cell staining protocol [protocols.io]
- 4. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]
- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Overexpression of EP4 Attenuates the Killing Ability of CD8+ T Cells against Prostate Cancer Cells through the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epitope-Specific Regulatory CD4 T Cells Reduce Virus-Induced Illness while Preserving CD8 T-Cell Effector Function at the Site of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytolytic CD4+ and CD8+ Regulatory T-Cells and Implications for Developing Immunotherapies to Combat Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Regulation of Human Macrophage M1–M2 Polarization Balance by Hypoxia and the Triggering Receptor Expressed on Myeloid Cells-1 [frontiersin.org]
- 17. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 18. blog.td2inc.com [blog.td2inc.com]
- 19. research.pasteur.fr [research.pasteur.fr]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Western Blot Analysis of EP4 Signaling Pathway Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and analysis of key proteins involved in the Prostaglandin E2 (PGE2) receptor 4 (EP4) signaling pathway using Western blotting. This guide covers procedures from cell stimulation and sample preparation to immunodetection and data analysis, offering a comprehensive resource for studying this critical pathway in various research and drug development contexts.
Introduction to the EP4 Signaling Pathway
The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. Upon binding of its ligand, PGE2, the EP4 receptor couples to the stimulatory G protein (Gαs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.[1]
Experimental Protocols
This section details the step-by-step procedures for analyzing the expression and activation of key proteins in the EP4 signaling pathway.
Diagram of the EP4 Signaling Pathway
Caption: The EP4 signaling cascade.
Stimulation of the EP4 Signaling Pathway
To investigate the activation of the EP4 pathway, cells can be stimulated with PGE2.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) stock solution (e.g., 10 mM in DMSO)
Protocol:
-
Seed and culture cells to the desired confluency (typically 70-80%).
-
The day before stimulation, you may replace the growth medium with a serum-free or low-serum medium to reduce basal signaling.
-
On the day of the experiment, wash the cells gently with warm PBS.
-
Add fresh serum-free medium to the cells.
-
Dilute the PGE2 stock solution to the desired final concentration in the cell culture medium. A typical starting concentration is 1 µM, with a range of 10 nM to 10 µM being effective for pathway activation. Stimulation times can range from 5 minutes to 24 hours depending on the specific downstream event being investigated.[2] For CREB phosphorylation, shorter stimulation times (e.g., 15-30 minutes) are often sufficient.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration.
-
Following incubation, proceed immediately to cell lysis.
Cell Lysis and Protein Extraction
The choice of lysis buffer is critical for the successful extraction of all proteins in the signaling pathway, which includes membrane-bound, cytosolic, and nuclear proteins. A RIPA (Radioimmunoprecipitation Assay) buffer is recommended as it is effective for whole-cell extracts, including nuclear and membrane-bound proteins.[3][4][5]
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitor cocktail (add fresh before use)
Protocol:
-
After stimulation, place the cell culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer. For a 10 cm dish, use approximately 500 µL to 1 mL of lysis buffer.[6]
-
Scrape the adherent cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To ensure complete lysis and to shear DNA, sonicate the lysate on ice.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a protein assay such as the BCA (Bicinchoninic Acid) assay.
SDS-PAGE and Protein Transfer
Protocol:
-
Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer. A typical loading amount is 20-50 µg of total protein per lane.
-
For GPCRs like the EP4 receptor, it is often recommended not to boil the samples, or to heat them at a lower temperature (e.g., 70°C for 5-10 minutes) to prevent aggregation. For other proteins in the pathway, boiling at 95-100°C for 5 minutes is standard.
-
Load the samples onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. A 4-12% gradient gel is often a good choice for resolving the range of proteins in this pathway.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
Protocol:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C. For the detection of phosphorylated proteins like pCREB, BSA is generally recommended as a blocking agent to reduce background.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Quantitative Parameters
The following tables summarize the recommended starting concentrations and conditions for the Western blot protocol. Note: These are starting recommendations and may require optimization for specific cell types and experimental conditions.
Table 1: Primary Antibody Dilutions
| Target Protein | Recommended Starting Dilution | Dilution Buffer |
| EP4 Receptor | 1:500 - 1:2000 | 5% BSA in TBST |
| Gαs | 1:200 - 1:500 | 5% Non-fat milk in TBST |
| Adenylyl Cyclase | 1:1000 - 1:2000 | 5% Non-fat milk in TBST |
| PKA | 1:1000 | 5% BSA in TBST |
| Phospho-CREB (Ser133) | 1:1000 | 5% BSA in TBST |
| Total CREB | 1:1000 | 5% Non-fat milk in TBST |
Table 2: Experimental Conditions
| Parameter | Recommendation |
| Cell Lysis Buffer | RIPA Buffer |
| Protein Loading Amount | 20-50 µg per lane |
| Gel Percentage | 4-12% Gradient SDS-PAGE |
| Blocking Buffer | 5% Non-fat milk or 5% BSA in TBST |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
| Detection Method | Enhanced Chemiluminescence (ECL) |
Mandatory Visualization: Experimental Workflow
Caption: Western blot experimental workflow.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
Determining EP4-IN-1 Activity Using cAMP Measurement Assays
Application Note and Protocols for Researchers
Introduction
The prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][2] Upon binding of its ligand PGE2, the EP4 receptor couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling cascade makes the measurement of intracellular cAMP levels a direct and reliable method for assessing the activity of EP4 receptor modulators.
This document provides detailed protocols for determining the antagonist activity of EP4-IN-1, a potent and selective EP4 receptor antagonist, using commercially available cAMP measurement assays. The focus is on homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassays, which are widely used in drug discovery for their robustness, high sensitivity, and amenability to high-throughput screening.
EP4 Signaling Pathway and Antagonist Action
The binding of PGE2 to the EP4 receptor initiates a signaling cascade that leads to the production of cAMP.[5] This process is initiated by the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[3] this compound acts as a competitive antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting the downstream production of cAMP.[2][4]
Quantitative Data Summary
The inhibitory activity of an EP4 antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the maximal response induced by an agonist. The following table summarizes representative IC50 values for an EP4 antagonist, referred to here as "EP4 receptor antagonist 1," which is understood to be this compound. These values were determined using various cell-based assays.
| Assay Type | Cell Line | Agonist | Parameter Measured | IC50 (nM) |
| cAMP Accumulation | HEK293-EP4 | PGE2 | cAMP Level | 18.7 ± 0.6[6] |
| Calcium Flux | CHO-Gα16-hEP4 | PGE2 | Calcium Influx | 6.1 ± 0.2[6] |
| CRE Reporter | HEK293 | PGE2 | Reporter Gene Activity | 5.2 ± 0.4[6] |
| β-arrestin Recruitment | HEK293-EP4 | PGE2 | β-arrestin Binding | 0.4 ± 0.1[6] |
Note: Data presented is for "EP4 receptor antagonist 1," a potent and selective EP4 antagonist.[1][3][6]
Experimental Protocols
Principle of Competitive TR-FRET cAMP Assay
Homogeneous TR-FRET cAMP assays are competitive immunoassays.[7] The assay principle relies on the competition between cAMP produced by the cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP monoclonal antibody (mAb).[6] When the Eu-cAMP tracer binds to the ULight™-anti-cAMP mAb, FRET occurs upon excitation, resulting in a high signal. Cellular cAMP produced upon receptor activation competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal. This decrease is inversely proportional to the amount of cAMP produced by the cells.
Experimental Workflow
The general workflow for determining the IC50 of this compound involves stimulating cells expressing the EP4 receptor with a fixed concentration of PGE2 in the presence of varying concentrations of the antagonist.
References
- 1. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 2. EP4 Receptor Antagonist 1 | CAS 2287259-07-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of EP4-IN-1 using a CRISPR/Cas9 Ptger4 Knockout Model
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4), encoded by the Ptger4 gene, is a G-protein coupled receptor that plays a critical role in a multitude of physiological and pathophysiological processes, including inflammation, pain, and cancer progression.[1][2] Activation of EP4 by its endogenous ligand PGE2 initiates a cascade of intracellular signaling events, primarily through the Gαs-adenylyl cyclase-cAMP pathway, but also involving alternative pathways such as those mediated by Gαi, β-arrestin, and PI3K/ERK.[3][4][5] The diverse signaling capabilities of EP4 make it an attractive therapeutic target.
Selective EP4 antagonists are being investigated for their potential in treating various diseases, including cancer and inflammatory disorders.[6][7][8] EP4-IN-1 is a potent and selective antagonist of the EP4 receptor. To thoroughly characterize the specificity and mechanism of action of this compound, a robust model system is required. The CRISPR/Cas9 gene-editing technology allows for the precise and efficient knockout of the Ptger4 gene, creating a clean cellular background devoid of the target receptor.
These application notes provide a comprehensive guide for utilizing a Ptger4 knockout cell line, generated via CRISPR/Cas9, to validate the on-target effects of this compound. Detailed protocols for the key experimental procedures are provided, along with structured tables summarizing the quantitative data for a representative selective EP4 antagonist.
Data Presentation: Quantitative Analysis of a Selective EP4 Antagonist
The following tables summarize the in vitro potency and effects of a highly selective EP4 antagonist, referred to in the literature as "EP4 receptor antagonist 1". For the purpose of these application notes, we will consider this compound to have a similar pharmacological profile.
Table 1: In Vitro Potency of a Selective EP4 Antagonist
| Assay Type | Cell Line | Species | Endpoint | IC50 |
| Calcium Flux | CHO-Gα16 | Human | Inhibition of PGE2-induced calcium flux | 6.1 nM[5] |
| Calcium Flux | CHO-Gα16 | Mouse | Inhibition of PGE2-induced calcium flux | 16.2 nM[5] |
| cAMP Accumulation | HEK293-EP4 | Human | Inhibition of PGE2-stimulated cAMP | 18.7 nM[5] |
| CRE Reporter Assay | HEK293 | Human | Inhibition of PGE2-induced CRE activity | 5.2 nM[5] |
| β-arrestin Recruitment | HEK293-EP4 | Human | Inhibition of PGE2-stimulated β-arrestin recruitment | 0.4 nM[5] |
Table 2: Cellular Effects of a Selective EP4 Antagonist
| Cell Line | Treatment | Effect | Quantitative Change |
| CHO-EP4 | PGE2 + EP4 antagonist | Reversal of PGE2-induced ERK phosphorylation | Concentration-dependent[9] |
| RAW 264.7 | GM-CSF + EP4 antagonist (10 µM) | Decreased expression of Il1b, Il4ra, Il6, Arg1, Cox2, Il10 | Not specified[9] |
| Murine Mammary Tumor Cells | PGE2 + RQ-15986 | Inhibition of PGE2-induced cAMP elevation | Dose-dependent[10] |
| Human Endometriotic Cells | AH23848 (50 µM) | Decreased expression of integrin β1 and β3 subunits | 2- to 3-fold decrease[11] |
Signaling Pathways and Experimental Logic
To visualize the underlying biological and experimental frameworks, the following diagrams are provided.
Caption: EP4 receptor signaling pathways.
Caption: Experimental workflow for generating a Ptger4 knockout cell line.
Caption: Logic for validating this compound specificity using a knockout model.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of Ptger4
This protocol provides a general framework for generating a Ptger4 knockout cell line. Optimization will be required for specific cell types.
a. sgRNA Design and Vector Construction
-
Design two to four single guide RNAs (sgRNAs) targeting the first exon of the Ptger4 gene. Use online design tools to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a suitable CRISPR/Cas9 expression vector (e.g., lentiCRISPRv2) that co-expresses Cas9 nuclease and a selectable marker.
b. Transfection and Selection
-
Transfect the chosen cell line with the Ptger4-targeting CRISPR/Cas9 plasmid(s) using a suitable transfection reagent.
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Culture the cells until a stable, resistant population is established.
c. Single-Cell Cloning and Expansion
-
Serially dilute the stable cell population into 96-well plates to isolate single cells.
-
Monitor the plates for the growth of individual colonies.
-
Expand the single-cell clones for further analysis.
d. Knockout Validation
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR using primers flanking the sgRNA target sites to identify clones with deletions. Sequence the PCR products to confirm the presence of indels.
-
Western Blot Analysis: Lyse the cells and perform a Western blot to confirm the absence of EP4 protein expression (see Protocol 3).
-
Quantitative PCR (qPCR): While not a definitive validation of knockout at the protein level, qPCR can be used to assess Ptger4 mRNA levels. Note that truncated, non-functional transcripts may still be present.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
a. Materials
-
Wild-type (WT) and Ptger4 knockout (KO) cells
-
96-well cell culture plates
-
Complete culture medium
-
PGE2
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
b. Procedure
-
Seed WT and KO cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with PGE2 (e.g., 1 µM).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blotting for EP4 and Downstream Signaling
This protocol is for detecting the presence of EP4 protein and assessing the phosphorylation status of downstream signaling molecules like ERK.
a. Materials
-
WT and Ptger4 KO cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EP4, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Procedure
-
Culture WT and KO cells and treat with PGE2 and/or this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Prostaglandin E2 (PGE2) ELISA
This competitive ELISA is used to quantify the concentration of PGE2 in cell culture supernatants.
a. Materials
-
PGE2 ELISA kit (follow the manufacturer's instructions)
-
Cell culture supernatants from WT and KO cells treated with relevant stimuli
-
Microplate reader
b. General Procedure (may vary by kit)
-
Prepare standards and samples according to the kit protocol.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the PGE2 conjugate to the wells.
-
Add the anti-PGE2 antibody to the wells and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
-
Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. raybiotech.com [raybiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
EP4-IN-1 solubility and stability in DMSO and ethanol
Welcome to the technical support resource for EP4-IN-1. This guide provides detailed information on the solubility and stability of this compound in common laboratory solvents, DMSO and ethanol (B145695). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For best results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] While specific data for ethanol is limited, DMSO is generally the recommended solvent for creating stock solutions.
Q2: What is the maximum stock solution concentration I can prepare in DMSO?
A2: You can prepare stock solutions of this compound in DMSO at concentrations up to 88 mg/mL (199.77 mM) or 30 mg/mL.[1][2] It is crucial to ensure the compound is fully dissolved before storage or further dilution.
Q3: How should I store the solid compound and my stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound. The solid powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one month.[1]
Q4: My compound has precipitated out of the DMSO solution after freezing. What should I do?
A4: Precipitation upon freezing can sometimes occur, especially with highly concentrated stock solutions. First, warm the vial to room temperature and vortex gently to see if the compound redissolves. If it persists, gentle warming in a water bath (not exceeding 37°C) may help. This precipitation can be a sign of supersaturation or loss of stability.[3] To avoid this, consider preparing a slightly less concentrated stock solution and always ensure the compound is fully dissolved before freezing.
Q5: Can I use ethanol to prepare my stock solution?
Data Summary Tables
Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 88 mg/mL | 199.77 mM | Use fresh, anhydrous DMSO for best results.[1] |
| DMSO | 30 mg/mL | - | As reported by another supplier.[2] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | - | For aqueous working solutions.[2] |
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | From date of receipt.[1] |
| Stock Solution in Solvent | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution in Solvent | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. (Molecular Weight: 440.48 g/mol ).
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the powder. For example, to make a 50 mM stock, add 454 µL of DMSO to 10 mg of this compound.
-
Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Store: Aliquot the stock solution into smaller, single-use vials and store at -80°C for long-term stability.[1]
Troubleshooting Guide for Solubility Issues
If you encounter solubility problems, follow this logical workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway and Experimental Workflow
EP4 Receptor Signaling Pathway
This compound is an inhibitor of the Prostaglandin (B15479496) E2 (PGE2) receptor EP4. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligand PGE2, can initiate downstream signaling cascades. The primary pathway involves coupling to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[5]
Caption: Simplified EP4 receptor signaling pathway.
Experimental Workflow: From Stock to Working Solution
This diagram outlines the standard procedure for preparing a final working solution of this compound for use in a typical in vitro cell-based assay.
Caption: Workflow for preparing this compound working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing EP4-IN-1 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of EP4-IN-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the prostanoid EP4 receptor.[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin (B15479496) E2 (PGE2).[3][4] Upon activation, the EP4 receptor typically couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4][5][6] This signaling cascade can influence various cellular processes, including proliferation, migration, invasion, and inflammation.[3][7] this compound blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream signaling pathways.
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. However, based on available literature for various EP4 antagonists, a common starting point is in the low nanomolar to low micromolar range. For instance, some studies have shown effective concentrations for different EP4 antagonists to be in the range of 10 nM to 10 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store a stock solution of this compound?
This compound is known to be insoluble in water.[1] Therefore, it is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1] For example, a stock solution of 88 mg/mL (199.77 mM) in fresh DMSO can be prepared.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay.
-
-
Possible Cause 2: Low EP4 Receptor Expression.
-
Solution: Verify the expression level of the EP4 receptor in your cell line of interest using techniques like qPCR, western blotting, or flow cytometry. Cell lines with low or no EP4 expression are unlikely to respond to an EP4-specific inhibitor.
-
-
Possible Cause 3: Compound Instability or Degradation.
-
Solution: Ensure that the this compound stock solution has been stored properly at low temperatures and protected from light. Prepare fresh working dilutions from the stock solution for each experiment. The mixed working solution should be used immediately for optimal results.[1]
-
-
Possible Cause 4: Insufficient Incubation Time.
-
Solution: The time required to observe an effect can vary depending on the cellular process being studied. For signaling pathway studies (e.g., cAMP measurement), a short incubation time may be sufficient. For functional assays like proliferation or migration, a longer incubation period (e.g., 24-72 hours) may be necessary.
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: High concentrations of any compound can lead to off-target effects and cytotoxicity. Reduce the concentration of this compound used in your experiments based on the results of a dose-response and cytotoxicity assay (e.g., MTT or LDH assay).[8]
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess the effect of the solvent alone.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Some cell lines are inherently more sensitive to chemical treatments. If you observe significant cytotoxicity even at low concentrations, consider using a different cell line or reducing the treatment duration.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Primary cells, in particular, have a limited number of population doublings.[9]
-
-
Possible Cause 2: Instability of this compound in Culture Media.
-
Solution: The stability of small molecules can be affected by components in the cell culture medium.[10] Prepare fresh working solutions of this compound for each experiment and minimize the time the compound is in the media before and during the experiment if instability is suspected.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Ensure accurate and consistent pipetting when preparing serial dilutions and treating cells. Use calibrated pipettes and proper techniques to minimize variability.
-
Data Presentation
Table 1: Reported Effective Concentrations of Various EP4 Receptor Antagonists
| Antagonist | Cell Line / Assay System | Endpoint | IC50 / Effective Concentration |
| E7046 (Palupiprant) | EP4 Receptor Binding Assay | Inhibition of PGE2 binding | 13.5 nM[3] |
| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced cell proliferation | 10 µM[3] |
| EP4 receptor antagonist 1 | HEK293-EP4 cells | Inhibition of PGE2-stimulated cAMP accumulation | 18.7 ± 0.6 nM[11] |
| L001 | HEK293 cells (CRE luciferase assay) | Inhibition of PGE2-induced CRE-driven luciferase expression | 7.29 ± 0.64 nM[12] |
| Compound 25 | HEK293-hEP4 cells | Inhibition of PGE2-induced cAMP formation | 47.1 nM[13] |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[3]
-
Wound Creation: Create a straight scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.[3]
-
Washing: Gently wash the wells with PBS to remove detached cells.[3]
-
Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately after treatment (time 0), capture images of the scratch at predefined locations.
-
Incubation and Monitoring: Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch width.
Visualizations
Caption: Simplified EP4 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of EP4-IN-1 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EP4-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the prostanoid EP4 receptor.[1] The EP4 receptor is a G protein-coupled receptor (GPCR) for prostaglandin (B15479496) E2 (PGE2).[2][3] Upon binding of PGE2, the EP4 receptor typically couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP).[3][4] this compound acts as an antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting this downstream signaling cascade.[1]
Q2: What are the known signaling pathways associated with the EP4 receptor?
A2: The primary signaling pathway for the EP4 receptor involves coupling to Gαs, leading to cAMP production.[3][4] However, there is evidence that the EP4 receptor can also couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin, which can lead to the activation of pathways like PI3K/Akt and ERK.[5][6] This complexity means that inhibition by this compound could have effects beyond just the cAMP pathway.
Q3: How selective is this compound for the EP4 receptor over other prostanoid receptors?
Q4: What are potential off-target effects and why are they a concern?
A4: Off-target effects occur when a compound interacts with proteins other than its intended target. For a selective inhibitor like this compound, potential off-targets could include other prostanoid receptors (EP1, EP2, EP3), other GPCRs, or even unrelated proteins like kinases. These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypes, or cellular toxicity, confounding the validation of the on-target effects.
Q5: How can I experimentally assess the potential off-target effects of this compound?
A5: A multi-tiered approach is recommended. Start with in vitro binding and functional assays against closely related receptors, such as the other prostanoid EP receptors. For broader screening, commercial services offer panels that can test for binding against a wide range of GPCRs. Additionally, a comprehensive kinase screen against a large panel of kinases can identify any unexpected interactions with these enzymes.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype: The observed cellular or in vivo effect is inconsistent with known EP4 receptor biology. | 1. Off-target effect: this compound may be inhibiting another receptor or protein that is responsible for the observed phenotype. 2. Signaling bias: The inhibitor might be affecting one EP4 signaling pathway (e.g., Gs-cAMP) while not affecting another (e.g., β-arrestin), leading to an unexpected cellular response. | 1. Perform a selectivity screen: Use a broad GPCR or kinase panel to identify potential off-targets. 2. Use a structurally unrelated EP4 antagonist: If a different EP4 antagonist produces the same effect, it is more likely an on-target effect. 3. Assess signaling bias: Use a β-arrestin recruitment assay to determine if this compound exhibits biased antagonism. |
| Inconsistent Results: Variability in results between experiments or different cell types. | 1. Different expression levels of off-targets: The expression levels of an off-target protein may vary between different cell lines or tissues. 2. Differential EP receptor expression: The relative expression of EP1, EP2, EP3, and EP4 can differ, influencing the net effect of the inhibitor if it has some cross-reactivity. | 1. Characterize your model system: Perform qPCR or western blotting to determine the expression levels of all four EP receptor subtypes in your cells. 2. Confirm inhibitor potency in your system: Determine the IC50 of this compound in your specific cell line using a relevant functional assay (e.g., cAMP assay). |
| Lack of Effect: this compound does not produce the expected inhibitory effect. | 1. Low receptor expression: The target cells may not express sufficient levels of the EP4 receptor. 2. Poor compound stability or solubility: The inhibitor may be degrading or precipitating in the experimental medium. 3. Dominant alternative signaling pathways: The biological effect under study may be primarily driven by pathways not modulated by EP4. | 1. Confirm EP4 expression: Use a validated method to ensure your cells express the EP4 receptor. 2. Check solubility and stability: Consult the supplier's data sheet for solubility information and ensure proper handling and storage.[1] 3. Use a positive control: Ensure that a known EP4 agonist (like PGE2) produces the expected effect in your assay, which can then be blocked by this compound. |
Selectivity Profile of a Representative EP4 Antagonist
The following table summarizes the selectivity profile for a highly selective EP4 antagonist, compound 36, as a reference for the expected level of selectivity for a research tool like this compound.[7]
| Target | IC50 (nM) |
| Human EP4 Receptor | 4.3 |
| Human EP1 Receptor | > 10,000 |
| Human EP2 Receptor | > 10,000 |
| Human EP3 Receptor | > 10,000 |
Experimental Protocols & Visualizations
To investigate the on- and off-target effects of this compound, a combination of binding and functional assays is recommended. Below are generalized protocols for key experiments.
EP4 Signaling Pathway
The binding of Prostaglandin E2 (PGE2) to the EP4 receptor initiates several potential downstream signaling cascades. The canonical pathway involves Gs protein activation and subsequent cAMP production. However, alternative pathways involving Gi and β-arrestin are also possible.
Caption: Simplified EP4 receptor signaling pathways.
Experimental Workflow for Off-Target Identification
A systematic workflow is critical for identifying and validating potential off-target effects of this compound. This involves a tiered screening approach followed by functional validation.
Caption: Workflow for identifying off-target effects.
Protocol 1: cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of this compound to inhibit PGE2-induced production of cAMP, providing a functional measure of its potency at the EP4 receptor.
Objective: To determine the IC50 value of this compound.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium.
-
Prostaglandin E2 (PGE2).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white plates.
Procedure:
-
Cell Plating: Seed the EP4-expressing HEK293 cells into 384-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Pre-treat the cells with the this compound serial dilutions for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add PGE2 at a final concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response) to all wells except the negative controls. Also include a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This assay determines if this compound can inhibit the recruitment of β-arrestin to the EP4 receptor upon agonist stimulation. This is useful for identifying potential signaling bias.
Objective: To assess the effect of this compound on agonist-induced β-arrestin recruitment.
Materials:
-
Cell line engineered to co-express the EP4 receptor and a β-arrestin fusion protein with reporter components (e.g., using enzyme fragment complementation).
-
Agonist (PGE2).
-
Antagonist (this compound).
-
Assay-specific substrate and detection reagents.
-
384-well white plates.
Procedure:
-
Cell Plating: Plate the engineered cells in 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Agonist Addition: Add PGE2 at its EC80 concentration to stimulate β-arrestin recruitment.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents according to the assay manufacturer's protocol and measure the luminescent or fluorescent signal.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by non-linear regression.
Protocol 3: Kinase Selectivity Profiling
This protocol outlines a general approach for screening this compound against a broad panel of kinases to identify potential off-target kinase inhibition.
Objective: To identify any off-target kinase activity of this compound.
Procedure:
-
Compound Submission: Provide a stock solution of this compound (typically 10 mM in 100% DMSO) to a commercial kinase profiling service.
-
Initial Single-Point Screen: Screen the compound at a single high concentration (e.g., 1 µM or 10 µM) against a large kinase panel (e.g., >300 kinases).
-
Data Analysis: The service will provide a report with the percent inhibition for each kinase at the tested concentration. Identify any kinases that show significant inhibition (e.g., >50%).
-
IC50 Determination: For any identified off-target "hits," perform follow-up dose-response assays to determine the IC50 value. This quantifies the potency of this compound against these off-target kinases.
-
Selectivity Analysis: Compare the on-target potency (from the cAMP assay) with the off-target kinase IC50 values to determine the selectivity window.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 4. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins [pubmed.ncbi.nlm.nih.gov]
- 5. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in EP4-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving EP4-IN-1, a selective antagonist of the EP4 receptor.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my cell viability (e.g., MTT, MTS) assay results with this compound. What are the potential causes?
A1: High variability in cell viability assays can stem from several factors:
-
Compound Solubility: this compound is insoluble in water. Ensure it is fully dissolved in a suitable solvent like DMSO to prepare a high-concentration stock solution. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity and compound precipitation.
-
Cell Seeding Density: Inconsistent cell numbers per well is a common source of variability. Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes.
-
Incubation Time: Adhere to consistent incubation times for both cell seeding before treatment and the drug treatment itself.
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter the concentration of this compound. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
Q2: My this compound is not showing the expected inhibition of downstream signaling (e.g., p-ERK, p-AKT) in my Western blot analysis. What should I check?
A2: Lack of downstream signaling inhibition could be due to several experimental variables:
-
Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time too short. Perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Cell Line Specificity: The expression level of the EP4 receptor can vary significantly between cell lines.[1] Confirm EP4 expression in your chosen cell line via Western blot, qPCR, or flow cytometry. Also, ensure the downstream pathway is active by stimulating control cells with a known EP4 agonist like Prostaglandin E2 (PGE2).
-
Receptor Desensitization and Internalization: Continuous exposure to agonists (even endogenous ones in serum) can lead to the desensitization and internalization of the EP4 receptor, making it less responsive to antagonists. Consider serum-starving the cells for a period before treatment to increase receptor availability at the cell surface.
Q3: The anti-migratory effect of this compound in my wound healing or transwell assay is not consistent. Why might this be?
A3: Inconsistent results in migration assays can be attributed to:
-
Sub-optimal Cell Confluency: For wound healing assays, it is crucial to start with a consistent and confluent cell monolayer.
-
Serum Concentration: Serum contains growth factors that can promote migration and may overcome the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free media during the migration phase of the experiment.
-
Inconsistent Wound/Scratch Creation: Ensure the scratch in a wound healing assay is of a consistent width.
-
Incorrect Timing of Measurements: Define and adhere to specific time points for imaging and analysis.
Q4: I am having trouble with the solubility of this compound for my in vivo studies. What is the recommended formulation?
A4: For oral administration in animal models, a common formulation involves creating a homogenous suspension. One method is to dissolve this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For other routes of administration or specific experimental needs, it may be necessary to consult formulation guides or the supplier's technical data sheet for the specific EP4 antagonist you are using.
Quantitative Data Summary
Table 1: Comparative IC50 Values of Various EP4 Antagonists in In Vitro Assays
| Antagonist | Cell Line / Assay System | Assay Type | Endpoint | IC50 / Effective Concentration |
| EP4 receptor antagonist 1 | CHO-Gα16 cells (human EP4) | Calcium Flux | Inhibition of PGE2-induced signaling | 6.1 nM |
| HEK293-EP4 cells | cAMP Accumulation | Inhibition of PGE2-induced cAMP | 18.7 nM | |
| HEK293-EP4 cells | β-arrestin Recruitment | Inhibition of PGE2-induced recruitment | 0.4 nM | |
| E7046 (Palupiprant) | EP4 Receptor Binding Assay | Radioligand Binding | Inhibition of PGE2 binding | 13.5 nM |
| Compound 36 | Human EP4 Receptor | cAMP Assay | Antagonistic activity | 4.3 nM |
| CT-26 WT (Colon Cancer) | Cytotoxicity | Cell Viability | 41.39 µM | |
| MCF-7 (Breast Cancer) | Cytotoxicity | Cell Viability | 46.73 µM | |
| L-161,982 | HCA-7 (Colon Cancer) | Cell Proliferation | Inhibition of PGE2-induced proliferation | 10 µM |
| HCA-7 (Colon Cancer) | Western Blot | Inhibition of PGE2-induced ERK phosphorylation | Completely blocks at tested concentrations | |
| L001 | Pancreatic Cancer Cells | Cell Migration/Invasion | Repression of PGE2-elicited effects | Dose-dependent inhibition |
Signaling Pathways and Experimental Workflows
Caption: EP4 signaling pathway and the mechanism of action for this compound.
References
How to prepare EP4-IN-1 stock solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and long-term storage of EP4-IN-1 stock solutions. Adherence to these protocols is crucial for ensuring the stability, and activity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of up to 88 mg/mL (199.77 mM).[1] For some applications, ethanol (B145695) can also be used, with a solubility of 22 mg/mL.[1] this compound is insoluble in water.[1] Always use fresh, anhydrous-grade DMSO to avoid moisture absorption, which can reduce solubility.[1][2]
Q2: What is the optimal temperature for the long-term storage of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound DMSO stock solutions at -80°C, where they can be stable for up to one year.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1][3] The powdered form of this compound is stable for up to three years when stored at -20°C.[1]
Q3: How can I prevent my this compound from precipitating when diluting it into an aqueous medium for my experiment?
A3: It is common for compounds dissolved in a high concentration of DMSO to precipitate when diluted in an aqueous buffer.[3][4] To minimize this, it is best to first make intermediate serial dilutions of your high-concentration stock in DMSO before the final dilution into your aqueous experimental medium.[2] For cell-based assays, ensure the final concentration of DMSO is kept low (ideally below 0.1%) to avoid solvent-induced toxicity.[4] If precipitation still occurs, gentle warming of the solution to 37°C and vortexing or sonication can often help redissolve the compound.[3]
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To maintain the integrity and activity of this compound, it is crucial to avoid repeated freeze-thaw cycles.[1][5] It is best practice to aliquot the high-concentration stock solution into single-use volumes before storage.[5][6]
Q5: The vial of powdered this compound appears to be empty. What should I do?
A5: Small quantities of lyophilized compounds can form a thin, sometimes invisible film on the walls or bottom of the vial.[3][5] Before assuming the vial is empty, add the appropriate solvent as per the protocol, and vortex or sonicate to ensure the compound is fully dissolved.[3]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 440.49 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature in a desiccator to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.405 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 4.405 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use, sterile, low-retention polypropylene microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 440.49 g/mol | [7] |
| Solubility in DMSO | 88 mg/mL (199.77 mM) | [1] |
| Solubility in Ethanol | 22 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Powder Storage | 3 years at -20°C | [1] |
| Stock Solution Storage | 1 year at -80°C in solvent | [1] |
| Short-term Stock Storage | 1 month at -20°C in solvent | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound has lower solubility in aqueous solutions compared to DMSO. | Prepare an intermediate dilution of the stock solution in DMSO before adding it to the aqueous medium.[4] Gently warm the final solution to 37°C and vortex or sonicate.[3] Ensure the final DMSO concentration remains low (<0.5%).[4] |
| Compound will not fully dissolve in DMSO | The concentration is too high, or the DMSO has absorbed moisture. | Try gentle warming (37°C) and sonication.[3] If the issue persists, use a fresh, anhydrous stock of DMSO.[2] |
| Inconsistent experimental results | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Always aliquot stock solutions into single-use volumes.[5][6] Ensure proper storage at -80°C for long-term stability.[1] Prepare a fresh stock solution if degradation is suspected. |
| Vial of powder appears empty | Small amounts of lyophilized powder can be difficult to see. | Add the calculated volume of solvent to the vial and vortex or sonicate thoroughly to dissolve any compound that may be coating the vial.[3][5] |
Mandatory Visualizations
EP4 Signaling Pathway
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G protein-coupled receptor that, upon activation by PGE2, can initiate multiple downstream signaling cascades.[8][9] These pathways are involved in various physiological and pathophysiological processes, including inflammation and cancer.[9][10] this compound is an inhibitor of this receptor.
Caption: Inhibition of the EP4 signaling pathway by this compound.
Experimental Workflow for Stock Solution Preparation
This workflow outlines the key steps for preparing a stable, high-concentration stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Anti-Inflammatory Agents in the Chemoprevention of Gliomas: Targeting Neuroinflammation and the Tumor Microenvironment [mdpi.com]
Technical Support Center: Enhancing In Vivo Oral Bioavailability of EP4 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve challenges related to the poor oral bioavailability of EP4 antagonists in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for EP4 antagonists?
A1: Poor oral bioavailability of EP4 antagonists, like many small molecule drugs, is often a result of several factors. The most common causes include:
-
Low Aqueous Solubility: Many EP4 antagonists are lipophilic molecules with poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.[1][2]
-
Poor Membrane Permeability: The drug may have difficulty passing through the intestinal epithelial cell layer to enter systemic circulation.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver (and to some extent in the gut wall) after absorption, reducing the amount of active drug that reaches systemic circulation.
-
Efflux Transporters: The drug may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, limiting its net absorption.[1]
Q2: My EP4 antagonist shows good in vitro potency but fails in vivo. Could this be a bioavailability issue?
A2: Yes, this is a common scenario. High in vitro potency does not always translate to in vivo efficacy, and poor oral bioavailability is a frequent culprit. If the compound is not absorbed in sufficient quantities to reach its therapeutic concentration at the target site, it will not elicit the desired pharmacological effect, regardless of its potency in a cell-based assay. It is crucial to assess the pharmacokinetic profile of your compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q3: What are the initial steps I should take to investigate the low bioavailability of my EP4 antagonist?
A3: A systematic approach is key. Start by characterizing the physicochemical properties of your compound, including its aqueous solubility at different pH values and its lipophilicity (LogP). Then, perform in vitro assays to predict its in vivo behavior:
-
Caco-2 Permeability Assay: To assess its potential for intestinal absorption and identify if it is a substrate for efflux transporters.
-
Metabolic Stability Assay: Using liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.
The results from these assays will help you pinpoint the primary reason for the poor bioavailability and guide your formulation strategy.
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Animal Models
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate the compound to increase its surface area and dissolution rate. Options include creating a nanosuspension or a solid dispersion. | Protocol 1: Preparation of a Nanosuspension by Wet Milling or Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation |
| Low intestinal permeability. | Investigate the potential for co-administration with a permeation enhancer. Note: This approach requires careful toxicological evaluation. | Conduct in vitro Caco-2 cell permeability assays with and without a model permeation enhancer to assess the potential for improved transport. |
| High first-pass metabolism. | Consider a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to promote lymphatic absorption, which can partially bypass the liver. | Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) |
| Efflux by P-glycoprotein (P-gp). | Screen for P-gp substrate liability using in vitro assays. If confirmed, consider co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism of poor absorption. | Perform a Caco-2 bidirectional transport study to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters. |
Data Presentation: Formulation Strategies and their Impact on Bioavailability
The following table summarizes various formulation strategies that can be employed to enhance the oral bioavailability of poorly soluble drugs like EP4 antagonists.
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug, leading to a faster dissolution rate.[1] | Simple and widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, which enhances solubility and dissolution.[1] | Significant improvement in dissolution rate and bioavailability. | Potential for physical instability (recrystallization) during storage. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract, enhancing solubilization and absorption.[1] | Can improve bioavailability of both poorly soluble and poorly permeable drugs; may reduce food effects. | Can be complex to formulate and may have stability issues. |
| Cyclodextrin (B1172386) Complexation | The drug forms an inclusion complex with a cyclodextrin molecule, which has a hydrophilic exterior and a lipophilic interior, increasing the aqueous solubility of the drug. | Enhances solubility and dissolution. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
Mandatory Visualizations
Signaling Pathway of the EP4 Receptor
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Minimizing Toxicity of EP4 Inhibitors in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to minimize the toxicity of EP4 inhibitors in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of EP4 inhibitors?
A1: EP4 inhibitors are selective antagonists of the E-type prostanoid receptor 4 (EP4). The EP4 receptor is a G protein-coupled receptor (GPCR) activated by prostaglandin (B15479496) E2 (PGE2). By blocking the EP4 receptor, these inhibitors prevent PGE2-mediated downstream signaling, which is involved in inflammation, pain, and various other physiological and pathophysiological processes.[1]
Q2: What are the main signaling pathways affected by EP4 receptor antagonism?
A2: The EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). However, the EP4 receptor can also couple to other pathways, including Gαi and β-arrestin, which can activate phosphoinositide 3-kinase (PI3K) signaling. Therefore, EP4 inhibitors primarily block the Gαs-cAMP-PKA signaling cascade.[1]
Q3: What are the potential on-target toxicities of EP4 inhibitors in animal studies?
A3: Given the wide distribution and physiological roles of the EP4 receptor, on-target toxicities are a key consideration. The primary areas of concern include:
-
Gastrointestinal (GI) Toxicity: While selective EP4 inhibitors are designed to have a better GI safety profile than non-steroidal anti-inflammatory drugs (NSAIDs), the EP4 receptor is involved in maintaining GI homeostasis.[2] Therefore, adverse effects such as vomiting, diarrhea, and in some cases, intestinal lesions, can occur.[3]
-
Renal Toxicity: EP4 receptors are expressed in the kidney and are involved in regulating renal blood flow and function. Inhibition of EP4 signaling may therefore have the potential to cause renal adverse effects.
-
Cardiovascular Toxicity: EP4 signaling plays a role in cardiovascular homeostasis. While specific cardiovascular toxicities are not extensively reported for all EP4 inhibitors, it remains an area for careful monitoring during preclinical studies.
Q4: Which animal models are recommended for preclinical toxicity assessment of EP4 inhibitors?
A4: For small molecule drugs like EP4 inhibitors, general toxicology studies should be conducted in at least two species: one rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) and one non-rodent (e.g., Beagle dog or cynomolgus monkey). The choice of species should be based on similarities in metabolism and pharmacology to humans.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vivo studies with EP4 inhibitors.
Issue 1: Unexpected Clinical Signs of Gastrointestinal Toxicity (Vomiting, Diarrhea, Inappetence)
-
Possible Causes:
-
Dose Level: The administered dose may be too high, leading to exaggerated pharmacological effects or off-target toxicities.
-
Formulation/Vehicle: The vehicle used to formulate the EP4 inhibitor may be contributing to GI irritation.
-
Route of Administration: Oral administration is more likely to cause direct GI effects.
-
Animal Health Status: Pre-existing subclinical gastrointestinal conditions in the animals can be exacerbated.
-
-
Troubleshooting Steps:
-
Review Dose Levels: Compare the dose levels used with published data for the same or similar compounds. Consider performing a dose-range-finding study to identify a better-tolerated dose.
-
Evaluate Formulation: If possible, try an alternative, well-tolerated vehicle. Ensure the formulation is homogenous and the compound is fully solubilized.
-
Consider Alternative Route: If scientifically appropriate, explore alternative routes of administration (e.g., subcutaneous, intravenous) to bypass direct GI exposure.
-
Health Monitoring: Ensure all animals are healthy and properly acclimated before starting the study. Monitor for any signs of illness closely.
-
Supportive Care: For mild GI upset, supportive care as recommended by a veterinarian may be appropriate.
-
Issue 2: Elevations in Renal Biomarkers (e.g., Serum Creatinine, BUN)
-
Possible Causes:
-
On-Target Renal Effects: Inhibition of EP4-mediated renal blood flow or tubular function.
-
Dehydration: Secondary to gastrointestinal toxicity (vomiting, diarrhea).
-
Compound Precipitation in Kidneys: Poorly soluble compounds may precipitate in the renal tubules.
-
-
Troubleshooting Steps:
-
Correlate with Other Findings: Assess if the renal biomarker changes are accompanied by clinical signs of dehydration, changes in water consumption, or alterations in urinalysis parameters.
-
Histopathological Examination: At the end of the study, ensure a thorough histopathological evaluation of the kidneys is performed by a qualified veterinary pathologist to identify any morphological changes.
-
Hydration Monitoring: Ensure animals have free access to water. In cases of severe GI upset, fluid therapy may be necessary.
-
Formulation Assessment: Re-evaluate the formulation for any potential issues with solubility and stability.
-
Quantitative Data from Animal Studies
The following tables summarize publicly available quantitative toxicity data for select EP4 inhibitors.
Table 1: Summary of a 9-Month Oral Toxicity Study of Grapiprant in Beagle Dogs [3]
| Dose Group (mg/kg/day) | Number of Animals (M/F) | Key Clinical Observations | Key Clinical Pathology Findings | Key Histopathology Findings |
| Vehicle Control | 4/4 | Occasional vomiting and loose/mucoid feces | Within baseline ranges | No significant findings |
| 1 | 4/4 | Increased frequency of vomiting and loose/mucoid feces compared to control | Slight, transient decreases in total protein and albumin | No significant findings |
| 6 | 4/4 | Increased frequency of vomiting and loose/mucoid feces compared to control | Slight, transient decreases in total protein and albumin | No significant findings |
| 50 | 4/4 | Increased frequency of vomiting, loose/mucoid feces (occasionally with blood) | Slight, transient decreases in total protein and albumin | Mild mucosal regeneration in the ileum of one dog |
Table 2: Summary of Preclinical Safety for Various EP4 Antagonists
| Compound | Animal Model | Dose Levels | Key Findings | Reference |
| LY3127760 | Non-clinical toxicology study (species not specified) | Not specified | Gastrointestinal mucosa was a target organ of toxicity. | [4] |
| KF-0210 | Rats, Mice, Dogs | Up to 150 mg/kg (mice) | No relevant safety or toxicity issues were detected in vivo. | [5] |
| E7046 | Mouse tumor models | 150 mg/kg | Well-tolerated. | [6][7] |
| Unnamed EP4 Antagonist | BALB/c mice | 16, 50, and 150 mg/kg | No significant body weight loss was found. | [8] |
Experimental Protocols
Protocol 1: 14-Day General Tolerability Study in Mice
This protocol provides a general framework for an initial in vivo assessment of the tolerability of a novel EP4 inhibitor.
-
Animal Acclimation: Acclimate animals to the facility for at least 5 days before the start of the study.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control and three dose levels of the EP4 inhibitor). A typical group size is 5-10 animals per sex.
-
Dosing: Administer the compound or vehicle daily for 14 days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Perform and record clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Measure and record body weights before the first dose and at least weekly thereafter. Measure food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Key parameters to assess include a complete blood count (CBC), and serum chemistry analytes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), blood urea (B33335) nitrogen (BUN), and creatinine.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve selected organs for histopathological examination.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This assay provides an initial screen for direct cellular toxicity of an EP4 inhibitor.
-
Cell Seeding: Plate cells (e.g., a relevant cell line expressing the EP4 receptor) in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the EP4 inhibitor in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the antagonist. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the absorbance of treated wells to the control wells.
Visualizations
Caption: Simplified EP4 receptor signaling pathways.
Caption: General workflow for a preclinical toxicology study of an EP4 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin E receptor 4 (EP4) promotes colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical profile of EP4 antagonist KF-0210 reported | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Phenotypes in EP4 Knockout Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes in Prostaglandin (B15479496) E2 Receptor 4 (EP4) knockout models.
Frequently Asked Questions (FAQs)
Q1: My EP4 knockout mice exhibit severe colitis in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced model, which was unexpected. Is this a known phenotype?
A1: Yes, this is a well-documented and somewhat counterintuitive phenotype. While EP4 signaling is often associated with pro-inflammatory responses, studies have shown that global or intestinal epithelial cell-specific EP4 knockout mice develop significantly more severe colitis when challenged with DSS compared to wild-type littermates[1][2][3][4]. This is characterized by greater weight loss, increased intestinal bleeding, and more severe histological damage[2][4]. The proposed mechanism is that EP4 signaling is crucial for maintaining intestinal epithelial barrier integrity and downregulating the immune response in the gut[1][2][4].
Q2: We observed impaired bone resorption in our EP4 knockout mice, which contradicts some literature suggesting a pro-resorptive role for PGE2. How can this be explained?
A2: This is another key phenotype of EP4 knockout models. Prostaglandin E2 (PGE2) is a potent stimulator of bone resorption, and studies using knockout mice have demonstrated that this effect is primarily mediated through the EP4 receptor[5][6][7]. In the absence of EP4, the bone-resorbing response to PGE2 is markedly reduced[6][7]. This is because EP4 signaling in osteoblasts and bone marrow stromal cells leads to the upregulation of RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand), a key factor for osteoclast formation and activation[8]. While other PGE2 receptors like EP2 may play a minor compensatory role, EP4 is the principal mediator of this process[7][9].
Q3: The role of EP4 in cancer seems to be context-dependent, with our knockout model showing accelerated tumor growth in one cancer type and inhibition in another. Why are the results so variable?
A3: The conflicting roles of EP4 in cancer are an area of active research. The observed phenotype in an EP4 knockout model can depend on the specific cancer type, the tumor microenvironment, and the role of EP4 in different cell types (e.g., cancer cells vs. immune cells)[10][11][12].
-
Pro-tumorigenic Role: In many cancers, such as colorectal and breast cancer, EP4 signaling promotes tumor growth, proliferation, and metastasis[10][11][12][13]. Therefore, EP4 knockout in these models would be expected to inhibit tumorigenesis[11][12].
-
Anti-tumorigenic Role: Conversely, EP4 signaling can also have anti-tumor effects by modulating the immune response. For instance, EP4 signaling can suppress the function of certain immune cells that might otherwise promote tumor growth[10]. In such cases, knocking out EP4 could paradoxically enhance tumor progression[14].
It is crucial to dissect the cell-type-specific roles of EP4 to understand these discrepancies.
Q4: What are the main signaling pathways activated by the EP4 receptor?
A4: The EP4 receptor is a G-protein coupled receptor (GPCR) that signals through multiple pathways, which contributes to its diverse and sometimes opposing biological effects[1][15][16][17].
-
Canonical Gαs-cAMP Pathway: The primary signaling pathway involves the coupling of EP4 to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[1][15][16][17].
-
Non-Canonical Pathways: EP4 can also signal through:
-
Gαi: In some contexts, EP4 can couple to the inhibitory Gαi protein, which can counteract the Gαs-mediated cAMP increase[1][16].
-
PI3K/AKT and ERK/MAPK: EP4 activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the PI3K/AKT and ERK/MAPK pathways, which are important for cell proliferation and survival[1][15][16].
-
β-arrestin: Like many GPCRs, EP4 can signal through β-arrestin, which can mediate receptor internalization and also initiate distinct signaling cascades[1][17].
-
EPRAP: EP4 can interact with the EP4 Receptor-Associated Protein (EPRAP), which can inhibit NF-κB signaling and thus mediate anti-inflammatory effects in macrophages[1].
-
Troubleshooting Guides
Issue 1: My EP4 knockout mice have a less severe or no phenotype in the DSS-colitis model.
-
Possible Cause 1: Incomplete Knockout.
-
Troubleshooting: Verify the knockout efficiency at both the genomic DNA (gDNA) and protein levels. Perform genotyping PCR to confirm the deletion of the Ptger4 gene. Use Western blotting or immunohistochemistry on colon tissue to confirm the absence of the EP4 protein.
-
-
Possible Cause 2: Compensatory Mechanisms.
-
Troubleshooting: The EP2 receptor, which also signals through cAMP, can sometimes compensate for the loss of EP4. Measure the mRNA and protein expression levels of other prostanoid receptors (EP1, EP2, EP3) in the colon tissue of both wild-type and knockout mice to check for upregulation.
-
-
Possible Cause 3: Experimental Conditions.
-
Troubleshooting: The severity of DSS-induced colitis can be influenced by the concentration of DSS, the duration of treatment, and the gut microbiota of the mice. Ensure that the experimental conditions are consistent with published protocols that have reported the severe colitis phenotype in EP4 knockout mice. A 3% DSS concentration is often sufficient to induce a severe phenotype in EP4 knockouts, while only causing mild colitis in wild-type mice[2][3][4][18].
-
Issue 2: My results from the in vitro bone resorption assay are not consistent with the in vivo phenotype of my EP4 knockout mice.
-
Possible Cause 1: Cell Type-Specific Effects.
-
Troubleshooting: Bone resorption is a complex process involving multiple cell types, including osteoblasts, osteoclasts, and bone marrow stromal cells. The in vitro assay may not fully recapitulate the complex cellular interactions that occur in vivo. Consider using co-culture systems of osteoblasts and osteoclast precursors to better model the in vivo environment.
-
-
Possible Cause 2: Compensatory Signaling in vitro.
-
Troubleshooting: As with the colitis model, other PGE2 receptors, particularly EP2, might be compensating for the loss of EP4 in your in vitro culture system[7][9]. Measure the expression of other EP receptors in your cultured cells. You can also use selective antagonists for other EP receptors in your EP4 knockout cell cultures to test for compensatory signaling.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting: The concentration of PGE2 or other stimuli used in the assay is critical. The affinity of PGE2 for its different receptors varies, and using a high concentration might activate lower-affinity receptors, masking the effect of the EP4 knockout. Perform a dose-response curve to determine the optimal concentration of your stimulus.
-
Issue 3: I am using a CRISPR/Cas9-generated EP4 knockout model and I am concerned about off-target effects.
-
Possible Cause 1: Poorly Designed Guide RNA (gRNA).
-
Troubleshooting: The design of the gRNA is critical for minimizing off-target effects. Use a gRNA design tool that predicts potential off-target sites. For knocking out the PTGER4 gene, it is advisable to target a critical exon early in the coding sequence to increase the likelihood of generating a loss-of-function allele[19]. Consider using two gRNAs to excise a larger fragment of the gene, which can reduce the chance of non-functional protein production.
-
-
Possible Cause 2: Off-Target Gene Editing.
-
Troubleshooting: To check for off-target effects, you can use computational tools to predict the most likely off-target sites and then sequence these regions in your knockout animals. Whole-genome sequencing is the most comprehensive method to identify all potential off-target mutations.
-
-
Possible Cause 3: Unintended On-Target Effects.
-
Troubleshooting: Large deletions or complex rearrangements can sometimes occur at the target site. It is important to thoroughly characterize the edited locus by sequencing a larger region around the target site to ensure that no unintended genomic alterations have occurred.
-
Quantitative Data Summary
| Phenotype | Model | Key Findings in EP4 Knockout vs. Wild-Type | Reference(s) |
| Colitis Severity | DSS-Induced Colitis | Increased weight loss, higher disease activity index, more severe histological damage. | [2][3][4][18] |
| Bone Resorption | In vitro calvarial/long bone culture | Marked reduction in PGE2-stimulated bone resorption. | [6][7] |
| Bone Resorption | In vivo LPS-induced bone resorption | No significant increase in osteoclast number or urinary deoxypyridinoline (B1589748) excretion after LPS injection. | [5] |
| Tumorigenesis | Colorectal Cancer (ApcMin/+ model) | Inhibition of intestinal adenoma development and growth. | [11] |
| Tumorigenesis | Breast Cancer | Reduced metastasis. | [14] |
Detailed Experimental Protocols
Protocol 1: DSS-Induced Colitis
-
Animals: Use 8-12 week old EP4 knockout mice and wild-type littermate controls.
-
DSS Administration: Dissolve dextran sodium sulfate (DSS; molecular weight 36,000-50,000) in drinking water at a concentration of 3% (w/v). Provide this water ad libitum for 7 consecutive days.
-
Daily Monitoring: Record the body weight of each mouse daily. Assess the disease activity index (DAI) based on stool consistency and the presence of blood.
-
Termination and Tissue Collection: On day 7, euthanize the mice. Measure the length of the colon from the cecum to the anus. Collect colon tissue for histological analysis, and snap-freeze sections for RNA and protein extraction.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section. Stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for the severity of inflammation, epithelial damage, and crypt loss.
-
Molecular Analysis: Extract RNA from frozen colon tissue to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other prostanoid receptors by quantitative PCR (qPCR). Extract protein to confirm the absence of EP4 protein by Western blotting.
Protocol 2: Ex Vivo Bone Resorption Assay (Calvarial Culture)
-
Animals: Use 2-4 day old neonatal EP4 knockout and wild-type mice.
-
Calvaria Dissection: Dissect the calvaria (frontal and parietal bones) under sterile conditions.
-
Culture: Place each calvaria on a stainless-steel grid in a 24-well plate containing 0.5 mL of α-MEM supplemented with 10% fetal bovine serum.
-
Stimulation: Pre-culture the calvaria for 24 hours. Then, replace the medium with fresh medium containing PGE2 (e.g., 1 µM) or vehicle control. Culture for an additional 48-72 hours.
-
Assessment of Bone Resorption:
-
Calcium Release: Measure the concentration of calcium in the culture medium using a colorimetric assay. An increase in calcium concentration indicates bone resorption.
-
Histology: Fix the calvaria, decalcify, and embed in paraffin. Section and stain for tartrate-resistant acid phosphatase (TRAP) to identify osteoclasts. Quantify the number of osteoclasts per unit of bone surface.
-
-
Molecular Analysis: At the end of the culture period, extract RNA from the calvaria to measure the expression of genes involved in bone resorption, such as Rankl and Opg, by qPCR.
Protocol 3: Genotyping of EP4 Knockout Mice
-
DNA Extraction: Isolate genomic DNA from a small piece of tail tissue using a commercial DNA extraction kit or a standard proteinase K digestion followed by phenol-chloroform extraction[20][21].
-
PCR Amplification: Perform a multiplex PCR reaction using three primers: a forward primer common to both the wild-type and knockout alleles, a reverse primer specific for the wild-type allele, and a reverse primer specific for the knockout allele (e.g., targeting the selection cassette).
-
Primer Design:
-
Forward Primer: Located upstream of the targeted region.
-
Wild-Type Reverse Primer: Located within the targeted region that is deleted in the knockout allele.
-
Knockout Reverse Primer: Located within the inserted selection cassette (e.g., neomycin resistance gene).
-
-
PCR Conditions: Use a standard PCR protocol with an annealing temperature optimized for the specific primers.
-
Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose (B213101) gel.
-
Wild-Type: A single band corresponding to the product of the forward and wild-type reverse primers.
-
Heterozygous: Two bands, one for the wild-type allele and one for the knockout allele.
-
Homozygous Knockout: A single band corresponding to the product of the forward and knockout reverse primers.
-
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired Bone Resorption by Lipopolysaccharide In Vivo in Mice Deficient in the Prostaglandin E Receptor EP4 Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired bone resorption to prostaglandin E2 in prostaglandin E receptor EP4-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Role of EP4 receptor in bone resorption induced by PGE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E receptor 4 (EP4) promotes colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Proneoplastic effects of PGE2 mediated by EP4 receptor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. synthego.com [synthego.com]
- 20. boneandcancer.org [boneandcancer.org]
- 21. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
Technical Support Center: EP4 Receptor Antibody Validation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for validating antibody specificity against the E-type prostanoid receptor 4 (EP4).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Western Blot shows no band or a very weak band for EP4. What should I do?
A1: Weak or absent signal is a common issue. Consider the following troubleshooting steps:
-
Low Protein Expression: The EP4 receptor may be expressed at low levels in your cell or tissue type.
-
Suboptimal Antibody Dilution: The antibody concentration may be too low.
-
Inefficient Lysis: As a membrane protein, EP4 requires appropriate lysis buffers for efficient extraction.
-
Solution: Use a lysis buffer containing strong detergents, such as RIPA buffer. Ensure protease and phosphatase inhibitors are always included to prevent degradation.
-
-
Poor Transfer: Incomplete transfer of the protein from the gel to the membrane can lead to weak signal.
-
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the transfer stack is assembled correctly and that transfer conditions (voltage, time) are optimized for a ~53 kDa protein.
-
Q2: I see multiple bands or a band at an unexpected molecular weight for EP4 in my Western Blot. How do I interpret this?
A2: This is a critical observation that requires careful validation. The predicted molecular weight of the human EP4 receptor is approximately 53 kDa.[4][5][6] However, deviations are frequently reported.
-
Post-Translational Modifications: EP4 is a glycoprotein.[3][5] Glycosylation can increase the apparent molecular weight on SDS-PAGE, causing the band to migrate slower than 53 kDa. Researchers have observed bands at approximately 68 kDa and 78 kDa.[7]
-
Degradation Products: Smaller bands, such as one reported at 47 kDa, could be degradation products.[7] Ensure samples are handled quickly on ice with fresh protease inhibitors.
-
Non-Specific Binding: The antibody may be cross-reacting with other proteins. This is the most critical possibility to rule out.
Summary of Reported EP4 Molecular Weights in Western Blot
| Reported Molecular Weight | Possible Explanation | Source(s) |
| ~53 kDa | Predicted molecular weight of the core protein. | [4][5][6] |
| 47 kDa | Potential degradation product. | [7] |
| 64-68 kDa | Potential post-translational modifications (e.g., glycosylation). | [7] |
| 78 kDa | Potential post-translational modifications or protein complexes. | [7] |
Q3: My immunofluorescence (IF) or immunohistochemistry (IHC) staining shows high background.
A3: High background can obscure the specific signal. Here are common causes and solutions:
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically.
-
Solution: Titrate your primary antibody to find the lowest concentration that still gives a specific signal. A typical starting range for IF is 1:50 to 1:500.[4] Also, run a "secondary-only" control (omit the primary antibody) to ensure the secondary antibody is not the source of background.
-
-
Insufficient Blocking: Inadequate blocking allows for non-specific antibody binding to the tissue or cells.
-
Solution: Increase the blocking time (e.g., to 60-90 minutes at room temperature). Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., use normal goat serum if you have a goat anti-rabbit secondary).
-
-
Autofluorescence: Some tissues have endogenous molecules that fluoresce.
-
Solution: Before staining, examine an unstained sample under the microscope using the same filter sets to assess the level of autofluorescence. If it is high, consider using an autofluorescence quenching kit or choosing fluorophores in the far-red spectrum.
-
Q4: How can I be certain my antibody is binding specifically to EP4 and not another protein?
A4: This is the central question of antibody validation. A multi-pronged approach is essential.
-
Genetic Knockout/Knockdown: As mentioned, the most definitive method is to use a cell line or tissue model where the PTGER4 gene (which encodes EP4) has been knocked out or its mRNA knocked down (e.g., via siRNA). A specific antibody will show a signal in the wild-type control but a greatly diminished or absent signal in the KO/KD sample.[10]
-
Pharmacological Modulation: Treat cells with a selective EP4 agonist (e.g., PGE2, ONO-AE1-437) or antagonist (e.g., L-161,982).[11][12] A specific antibody should detect changes consistent with receptor activation or inhibition. For example, you can probe for downstream signaling events like the phosphorylation of ERK (p-ERK), which should increase upon agonist treatment.[11]
-
Correlation with Expression: Compare antibody staining intensity with known EP4 expression patterns. For example, use a cell line with high EP4 mRNA expression as a positive control and one with low/no expression as a negative control.
Key Experimental Protocols
Protocol 1: Western Blotting for EP4 Receptor Detection
This protocol provides a framework for detecting EP4 in cell lysates.
-
Sample Preparation (Lysis):
-
Place cell culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail (1 mL per 10⁷ cells).
-
Scrape cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Sample Denaturation:
-
Mix 20-40 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE & Transfer:
-
Load samples onto a 10% or 12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA if probing for phosphoproteins.
-
Primary Antibody: Incubate the membrane with the anti-EP4 antibody diluted in blocking buffer (e.g., 1:500 - 1:1000) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Recommended Antibody Dilutions for Western Blot
| Antibody Type | Starting Dilution Range | Source(s) |
| Polyclonal (Rabbit) | 1:300 - 1:1000 | [1][2] |
| Monoclonal (Mouse) | 1:100 - 1:1000 | [4] |
Protocol 2: Functional Validation using Agonist/Antagonist Treatment
This protocol assesses antibody specificity by measuring changes in downstream signaling.
-
Cell Culture & Starvation:
-
Plate cells known to express EP4 and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
-
Pharmacological Treatment:
-
Antagonist Pre-treatment (Optional): Add a selective EP4 antagonist (e.g., 1 µM L-161,982) to designated wells and incubate for 30-60 minutes.
-
Agonist Stimulation: Add an EP4 agonist (e.g., 1 µM PGE2) to designated wells. For time-course experiments, typical time points are 0, 5, 15, 30, and 60 minutes.
-
-
Lysis and Western Blot:
-
Immediately after treatment, place plates on ice and lyse the cells as described in Protocol 1.
-
Perform Western blotting as described in Protocol 1.
-
Probe separate blots with an antibody against total EP4, phospho-ERK1/2 (p-ERK), and total ERK1/2.
-
-
Expected Outcome:
-
The p-ERK signal should increase following agonist stimulation.
-
This increase should be blocked or significantly reduced in cells pre-treated with the EP4 antagonist.
-
The total EP4 and total ERK signals should remain relatively constant across all conditions, serving as loading controls.
-
Visualized Workflows and Pathways
References
- 1. Prostaglandin E Receptor EP4 Polyclonal Antibody (BS-8538R) [thermofisher.com]
- 2. PTGER4 antibody (24895-1-AP) | Proteintech [ptglab.com]
- 3. uniprot.org [uniprot.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. biocompare.com [biocompare.com]
- 6. PTGER4 Polyclonal Antibody - Elabscience® [elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Prostaglandin E Receptor EP4 Antibody (A334536) [antibodies.com]
- 9. Anti-Prostaglandin E Receptor EP4 Antibody (A334535) [antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous stimulation of EP2 and EP4 is essential to the effect of prostaglandin E2 in chondrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to Selective EP4 Antagonists: EP4-IN-1 versus MF-766
For researchers and drug development professionals investigating the therapeutic potential of targeting the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), a clear understanding of the available selective antagonists is crucial. This guide provides a comparative overview of two such compounds: EP4-IN-1 and the well-characterized MF-766. While both are presented as selective EP4 antagonists, the extent of publicly available experimental data differs significantly, a key consideration for their application in research and development.
Overview of EP4 Signaling
The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. Its primary signaling cascade involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). Evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin, highlighting the complexity of its downstream effects.
A Comparative Efficacy Analysis: EP4 Antagonists Versus COX-2 Inhibitors
In the landscape of anti-inflammatory and analgesic drug development, both cyclooxygenase-2 (COX-2) inhibitors and prostaglandin (B15479496) E2 receptor 4 (EP4) antagonists have emerged as key therapeutic targets. While COX-2 inhibitors have been a mainstay in pain and inflammation management, the selective approach of EP4 antagonism presents a promising alternative with a potentially improved safety profile. This guide provides a detailed comparison of the efficacy of a representative EP4 antagonist, EP4-IN-1, and selective COX-2 inhibitors, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these two classes of compounds lies in their point of intervention within the prostaglandin E2 (PGE2) signaling cascade.
COX-2 inhibitors , such as celecoxib, function by blocking the cyclooxygenase-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids, including the pro-inflammatory PGE2.[1][2][3] By inhibiting COX-2, these drugs reduce the overall production of prostaglandins (B1171923) that mediate pain, fever, and inflammation.[4] However, this broad inhibition can also affect other physiologically important prostanoids, potentially leading to side effects.
EP4 antagonists , on the other hand, offer a more targeted approach.[5] Instead of inhibiting PGE2 synthesis, they selectively block the EP4 receptor, one of four subtypes of receptors for PGE2.[1][6] The EP4 receptor is a G-protein coupled receptor that, upon activation by PGE2, primarily signals through the Gs alpha subunit to increase intracellular cyclic AMP (cAMP) levels, leading to downstream effects that promote inflammation and pain.[7][8] By specifically antagonizing the EP4 receptor, these compounds aim to mitigate the pro-inflammatory and nociceptive effects of PGE2 without disrupting the entire prostanoid network.[4][5]
Quantitative Efficacy: A Head-to-Head Comparison
The efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following tables summarize the in vitro potency and selectivity of representative EP4 antagonists and COX-2 inhibitors.
Table 1: In Vitro Potency of EP4 Antagonists
| Compound | Target | Assay Type | IC50 (nM) |
| Grapiprant (CJ-023,423) | Dog EP4 Receptor | [3H]-PGE2 Binding | 35 |
| Compound 36 | Human EP4 Receptor | cAMP Functional Assay | 4.3 |
| ER-819762 | Human EP4 Receptor | cAMP Functional Assay | ~6 |
| LY3127760 | Human EP4 Receptor | Not Specified | Potent |
Table 2: In Vitro Potency and Selectivity of COX-2 Inhibitors
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >10,000 | 40 | >250 |
| Etoricoxib | >10,000 | 94 | >106 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize EP4 antagonists and COX-2 inhibitors.
In Vitro EP4 Receptor Antagonist Assays
1. Radioligand Binding Assay
-
Objective: To determine the affinity of a test compound for the EP4 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human EP4 receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[6]
-
2. cAMP Functional Assay
-
Objective: To measure the ability of a test compound to block PGE2-induced cAMP production.
-
Methodology:
-
Culture a cell line expressing the human EP4 receptor (e.g., HEK293 cells).
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of PGE2.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
The concentration of the test compound that inhibits 50% of the PGE2-induced cAMP production is determined as the IC50 value.[7][9]
-
In Vitro COX-2 Inhibition Assay
-
Objective: To determine the IC50 of a test compound against human recombinant COX-1 and COX-2 enzymes.
-
Methodology:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in an appropriate assay buffer.
-
In a 96-well plate, add the assay buffer, a heme cofactor, and either the COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of the test compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Determine the enzyme activity by measuring the production of prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA) or by monitoring oxygen consumption.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[10][11]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.
References
- 1. Pharmacology of grapiprant, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 4. Grapiprant: Uses, Side effects and Mechanism of action_Chemicalbook [chemicalbook.com]
- 5. abcam.com [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Comparing the Generations of EP4 Antagonists
For researchers, scientists, and drug development professionals, the landscape of prostaglandin (B15479496) E2 (PGE2) receptor EP4 antagonists is evolving. This guide provides an objective, data-driven comparison of the different generations of these promising therapeutic agents, summarizing their performance from in vitro assays to preclinical models and outlining the detailed experimental protocols that underpin these findings.
The EP4 receptor, a key player in the PGE2 signaling pathway, is implicated in a host of physiological and pathophysiological processes, including inflammation, pain, and cancer progression. Consequently, the development of selective EP4 antagonists has garnered significant interest as a therapeutic strategy. Early compounds, now categorized as first-generation antagonists, paved the way for more refined second-generation molecules with improved pharmacological properties. This guide delves into a head-to-head comparison of these generations, offering a clear perspective on their advancements.
Data Presentation: A Quantitative Look at EP4 Antagonist Performance
The following tables summarize the quantitative data for representative first and second-generation EP4 antagonists, providing a clear comparison of their binding affinities, functional potencies, and selectivity.
Table 1: In Vitro Potency and Selectivity of EP4 Antagonists
| Compound | Generation | Target | Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, nM) | Selectivity Profile (Kᵢ or IC₅₀, nM) | Reference(s) |
| Grapiprant (CJ-023,423) | First | Human EP4 | 13 | 12 (cAMP assay) | EP1 (>10,000), EP2 (>10,000), EP3 (>10,000) | [1][2] |
| ONO-AE3-208 | First | Human EP4 | 1.3 | - | EP3 (30), FP (790), TP (2400) | [3] |
| E7046 (Palupiprant) | Second | Human EP4 | 23.14 | 13.5 (cAMP assay) | >1500-fold selective for EP4 over EP2 | [4] |
| Compound 36 | Second | Human EP4 | 65.9 | 4.3 (cAMP assay) | EP1 (>9,600), EP2 (>8,800), EP3 (>6,400) | [5] |
Data presented is compiled from various sources and experimental conditions may differ.
Table 2: Pharmacokinetic Properties of EP4 Antagonists
| Compound | Generation | Species | Oral Bioavailability (F%) | Half-life (t½) | Reference(s) |
| Grapiprant | First | Dog | ~60% (fed), ~100% (fasted) | ~5-6 hours | [6][7] |
| E7046 | Second | Mouse | >31% | ~3 hours | [5] |
| E7046 | Second | Human | - | ~12 hours | [8] |
| Compound 36 | Second | Rat | 76.1% | - | [5] |
Table 3: In Vivo Efficacy of EP4 Antagonists in a Colorectal Cancer Model
| Compound | Generation | Model | Dosage | Tumor Growth Inhibition (TGI) | Reference(s) |
| E7046 | Second | CT-26 colon cancer xenograft (mouse) | 150 mg/kg, oral | 25.9% | [5] |
| Compound 36 | Second | CT-26 colon cancer xenograft (mouse) | 150 mg/kg, oral | 51.78% | [5] |
| Compound 36 + Capecitabine | Second | CT-26 colon cancer xenograft (mouse) | - | up to 94.26% | [5] |
The Evolution of EP4 Antagonists: A Generational Leap
First-generation EP4 antagonists, such as Grapiprant, are characterized by a sulfonyl urea (B33335) or acylsulfonamide chemical scaffold.[5] While demonstrating selectivity for the EP4 receptor, many of these early compounds suffered from poor pharmacokinetic profiles and low blood-brain barrier permeability, limiting their clinical development.[5]
To overcome these limitations, second-generation EP4 antagonists were developed. These newer compounds typically feature a bioisosteric nonacidic amide group in place of the acylsulfonamide moiety.[5] This structural modification has led to improved metabolic stability and better pharmacokinetic properties, including enhanced oral bioavailability, as seen with compounds like E7046 and the novel indole-2-carboxamide derivative, Compound 36.[5]
Understanding the Mechanism: The EP4 Signaling Pathway
The therapeutic rationale for EP4 antagonism is rooted in its central role in the prostaglandin E2 signaling cascade. Upon binding of PGE2, the EP4 receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gs alpha subunit (Gαs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors, which in turn modulate gene transcription and cellular processes involved in inflammation, pain sensitization, and tumor progression. EP4 antagonists competitively block the binding of PGE2 to the receptor, thereby inhibiting this signaling cascade.
Experimental Protocols: The "How-To" for Researchers
Reproducible and rigorous experimental design is paramount in drug discovery. The following sections provide detailed methodologies for key assays used in the characterization of EP4 antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to the EP4 receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell membrane preparation from the above cells
-
[³H]-PGE2 (radioligand)
-
Test compounds (EP4 antagonists)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]-PGE2 (at a concentration near its Kₔ), and the test compound at various concentrations. To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled EP4 ligand.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the Gαs-mediated signaling of the EP4 receptor.
Objective: To determine the functional potency (IC₅₀) of an EP4 antagonist in inhibiting PGE2-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PGE2 (agonist)
-
Test compounds (EP4 antagonists)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection technologies)
-
384-well white assay plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the EP4 receptor. Resuspend the cells in assay buffer containing a PDE inhibitor to prevent cAMP degradation.
-
Antagonist Incubation: Dispense the cell suspension into the wells of a 384-well plate. Add the test compounds at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol for the chosen assay kit.
-
Signal Detection: Read the plate on a compatible plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the antagonist concentration against the assay signal. Calculate the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP production.
This comprehensive guide provides a foundation for understanding and comparing the different generations of EP4 antagonists. The presented data and protocols are intended to aid researchers in their ongoing efforts to develop novel and effective therapies targeting the EP4 receptor.
References
- 1. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 2. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Pharmacokinetics and estimated bioavailability of grapiprant, a novel selective prostaglandin E2 receptor antagonist, after oral administration in fasted and fed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Prostaglandin E2 Signaling: A Comparative Guide to EP4 Receptor Antagonists and Investigative Tools
For researchers, scientists, and drug development professionals studying the intricate roles of prostaglandin (B15479496) E2 (PGE2) signaling, the selective blockade of the EP4 receptor is a critical experimental approach. While EP4-IN-1 is a known antagonist, a comprehensive understanding of its alternatives is essential for robust experimental design and interpretation. This guide provides an objective comparison of pharmacological and genetic alternatives to this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Prostaglandin E2, a potent lipid mediator, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1] The EP4 receptor, in particular, has garnered significant attention for its involvement in inflammation, pain, cancer progression, and immune responses.[2][3] Its signaling cascade is primarily initiated through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] However, evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gαi subunit and β-arrestin, highlighting the complexity of its downstream effects.[4]
Pharmacological Alternatives: A Comparative Analysis
A variety of selective EP4 receptor antagonists have been developed, each with distinct potency and selectivity profiles. The following tables provide a quantitative comparison of these compounds, offering researchers the data needed to select the most appropriate tool for their specific experimental needs.
Table 1: Potency of Selective Antagonists at the Human EP4 Receptor
| Compound | Alternative Names | Potency (Ki) | Potency (IC50/pA2) |
| Grapiprant | CJ-023,423, AAT-007, RQ-07 | 13 ± 4 nM[5][6][7] | pA2: 8.3 ± 0.03[5][6] |
| E7046 | Palupiprant, ER-886046 | 23.14 nM[8][9] | 13.5 nM[8][9] |
| L-161,982 | - | 24 nM[10] | - |
| ONO-AE3-208 | AE3-208 | 1.3 nM[6] | - |
| AAT-008 | - | 0.97 nM[6] | - |
| ER-819762 | - | - | 59 nM[6] |
| BGC20-1531 | - | pKi: 7.9[6] | pKB: 7.6-7.8[6] |
| EP4 receptor antagonist 1 | - | - | 6.1 nM (human), 16.2 nM (mouse)[3] |
Table 2: Selectivity Profile of EP4 Antagonists Against Other Prostanoid Receptors (Ki values in µM, unless otherwise noted)
| Compound | EP1 | EP2 | EP3 | TP | DP | FP | IP |
| L-161,982 [10] | 19 | 23 | 1.90 | 0.71 | 5.10 | 5.63 | 6.74 |
| Grapiprant (CJ-023,423) [5] | >10 | >10 | >10 | - | - | - | - |
| E7046 [1][11] | >10 | 0.928 | >10 | - | - | - | - |
| Compound 36 [11] | >9.6 | >8.8 | >6.4 | - | - | - | - |
| EP4 receptor antagonist 1 [3] | >10 | >10 | >10 | - | - | - | - |
Genetic Alternatives: Precision Tools for Target Validation
Beyond pharmacological inhibitors, genetic tools offer a highly specific means to investigate the role of the EP4 receptor.
-
CRISPR/Cas9-Mediated Knockout: The CRISPR/Cas9 system allows for the permanent disruption of the PTGER4 gene, which encodes the EP4 receptor. This approach creates a clean background for studying the effects of EP4 absence, avoiding potential off-target effects of small molecule inhibitors.[12][13]
-
siRNA-Mediated Knockdown: Small interfering RNA (siRNA) can be used to transiently reduce the expression of the EP4 receptor. This method is particularly useful for studying the acute effects of receptor depletion and can be implemented more rapidly than generating stable knockout cell lines.[14]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of EP4 signaling and the experimental approaches used to study it, the following diagrams have been generated.
Caption: PGE2-EP4 Signaling Pathways.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for the key assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the EP4 receptor.
Materials:
-
Cell membranes expressing the human EP4 receptor
-
[³H]-PGE2 (Radioligand)
-
Test compounds (e.g., Grapiprant, E7046)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [³H]-PGE2 (at a final concentration near its Kd), and 150 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
For total binding, substitute the test compound with binding buffer. For non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[15]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[16]
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the PGE2-induced production of cAMP, providing a functional measure of its potency (IC50).
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
PGE2
-
Test compounds
-
Assay buffer (e.g., HBSS with 1 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
-
96-well or 384-well plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the EP4-expressing HEK293 cells into 96- or 384-well plates and culture overnight.
-
Prepare a dilution series of the test compound.
-
Pre-incubate the cells with the test compound dilutions for 15-30 minutes at 37°C.[17]
-
Stimulate the cells with PGE2 at a concentration that elicits a submaximal response (e.g., EC80) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[18]
-
Generate a dose-response curve for the antagonist and calculate its IC50 value.
β-Arrestin Recruitment Assay
This assay assesses the potential for biased signaling by measuring the recruitment of β-arrestin to the EP4 receptor upon ligand binding.
Materials:
-
Cells co-expressing the EP4 receptor fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). DiscoverX PathHunter cell lines are a common source.[2]
-
PGE2
-
Test compounds
-
Assay medium
-
Detection reagents for the reporter system (e.g., chemiluminescent substrate)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Plate the engineered cells in white, opaque microplates and incubate overnight.
-
Prepare a dilution series of the test compound.
-
To measure antagonist activity, pre-incubate the cells with the test compound dilutions for 30-60 minutes.
-
Stimulate the cells with an EC80 concentration of PGE2 for 60-90 minutes at 37°C.[2]
-
Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.[2]
-
Measure the chemiluminescent signal using a luminometer.
-
Calculate the percent inhibition of the PGE2-induced β-arrestin recruitment and determine the IC50 of the antagonist.
Conclusion
The study of PGE2-EP4 signaling is a dynamic field with significant therapeutic implications. The choice of an appropriate EP4 receptor antagonist or genetic tool is paramount for generating reliable and interpretable data. This guide provides a framework for making informed decisions by comparing the available pharmacological agents based on their potency and selectivity, and by offering detailed protocols for key in vitro assays. By leveraging these tools and methodologies, researchers can continue to unravel the complexities of EP4 signaling and its role in health and disease.
References
- 1. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. link.springer.com [link.springer.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. L-161,982 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 11. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edition of Prostaglandin E2 Receptors EP2 and EP4 by CRISPR/Cas9 Technology in Equine Adipose Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Edition of Prostaglandin E2 Receptors EP2 and EP4 by CRISPR/Cas9 Technology in Equine Adipose Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]
Unlocking Synergistic Anti-Tumor Immunity: A Comparative Guide to EP4-IN-1 and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with combination strategies at the forefront of achieving durable anti-tumor responses. This guide provides a comprehensive comparison of the synergistic effects of EP4-IN-1, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4, with anti-Programmed Cell Death Protein 1 (anti-PD-1) therapy. By objectively presenting preclinical and clinical data, detailed experimental protocols, and mechanistic insights, this document serves as a vital resource for researchers aiming to understand and leverage this promising therapeutic combination.
Executive Summary
Prostaglandin E2 (PGE2) is a key immunosuppressive molecule within the tumor microenvironment (TME), promoting tumor growth and immune evasion by signaling through its receptor, EP4.[1][2][3] Inhibition of the PGE2-EP4 axis has emerged as a compelling strategy to remodel the TME and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies. Preclinical studies have demonstrated that the combination of an EP4 antagonist with anti-PD-1 therapy leads to synergistic tumor growth inhibition.[4][5] This enhanced efficacy is attributed to a multi-faceted immunomodulatory effect, including increased infiltration and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells, reprogramming of immunosuppressive myeloid cells, and a reduction in myeloid-derived suppressor cells (MDSCs).[4][5] Early clinical data further supports the potential of this combination in treating patients with immune-resistant cancers.[6][7][8]
Preclinical Performance: Synergistic Efficacy of EP4 Inhibition and PD-1 Blockade
Preclinical studies utilizing syngeneic mouse tumor models have consistently shown that the combination of an EP4 antagonist, such as MF-766, with an anti-PD-1 antibody results in superior anti-tumor activity compared to either agent alone.
In Vivo Efficacy in Syngeneic Mouse Models
| Treatment Group | Mouse Model | Key Efficacy Outcomes | Reference |
| EP4 Inhibitor (MF-766) + Anti-PD-1 | CT26 (Colon Carcinoma) | Synergistically improved efficacy in tumor growth inhibition. | [4][5] |
| EMT6 (Mammary Carcinoma) | Synergistically improved efficacy in tumor growth inhibition. | [4][5] | |
| EP4 Inhibitor (MF-766) Monotherapy | CT26, EMT6 | Moderate tumor growth inhibition. | [4][5] |
| Anti-PD-1 Monotherapy | CT26, EMT6 | Partial response to anti-PD-1 blockade. | [4][5] |
| Vehicle/Isotype Control | CT26, EMT6 | Progressive tumor growth. | [4][5] |
Immunomodulatory Effects in the Tumor Microenvironment
The synergistic anti-tumor effect is underpinned by a significant remodeling of the TME.
| Immune Cell Population | Effect of EP4 Inhibitor + Anti-PD-1 Combination | Reference |
| CD8+ T Cells | Increased infiltration and activation. | [4][5] |
| Natural Killer (NK) Cells | Promoted infiltration and enhanced anti-tumor activity. | [4][5] |
| Conventional Dendritic Cells (cDCs) | Increased infiltration. | [4][5] |
| Macrophages | Induced M1-like (anti-tumor) reprogramming. | [4][5] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced infiltration of granulocytic MDSCs. | [4][5] |
Clinical Evidence: A Glimpse into Human Trials
Early-phase clinical trials are beginning to validate the preclinical promise of combining EP4 antagonists with anti-PD-1 therapy in patients with advanced cancers.
Phase Ib/IIa Trial: Vorbipiprant (EP4 Antagonist) and Balstilimab (Anti-PD-1)
A study in patients with refractory microsatellite-stable metastatic colorectal cancer (mCRC) has shown encouraging signs of activity for the combination of the EP4 antagonist vorbipiprant with the anti-PD-1 antibody balstilimab.
| Efficacy Endpoint | Vorbipiprant + Balstilimab | Patient Population | Reference |
| Overall Response Rate (ORR) | 11% | Refractory pMMR/MSS mCRC | [6][8] |
| Disease Control Rate (DCR) | 50% | Refractory pMMR/MSS mCRC | [6][8] |
| Median Progression-Free Survival (PFS) | 2.6 months | Refractory pMMR/MSS mCRC | [6][8] |
| Median Overall Survival (OS) | 14.2 months | Refractory pMMR/MSS mCRC | [6][8] |
Mechanistic Insights: Signaling Pathways and Synergy
The synergistic effect of EP4 inhibition and anti-PD-1 blockade stems from their complementary mechanisms of action that target distinct immunosuppressive pathways within the TME.
Caption: Synergistic mechanism of this compound and anti-PD-1 therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols based on published preclinical studies.
In Vivo Syngeneic Tumor Model
-
Cell Culture: CT26 or EMT6 murine cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Model: Female BALB/c mice, aged 6-8 weeks, are used.
-
Tumor Implantation: Mice are subcutaneously injected in the right flank with 0.5 x 10^6 CT26 or EMT6 cells suspended in phosphate-buffered saline (PBS).[4]
-
Treatment Initiation: Treatment begins when tumors reach an average volume of 75-125 mm³.[4] Tumor volume is calculated using the formula: 0.5 × length × width².
-
Dosing Regimen:
-
This compound (e.g., MF-766): Administered orally at a dose of 30 mg/kg, once daily for 21 days (QDx21).[4]
-
Anti-PD-1 Antibody (murine surrogate): Administered intraperitoneally at a dose of 10 mg/kg, every 4 days for 4 doses (Q4Dx4).[4]
-
Control Groups: Receive respective vehicle and isotype controls on the same schedule.
-
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study for analysis of the tumor microenvironment.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested (e.g., using a collagenase/dispase/DNase I cocktail) to obtain a single-cell suspension.
-
Leukocyte Isolation: Tumor-infiltrating leukocytes are often enriched, for instance by using a CD45+ microbead kit.
-
Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers. A typical panel might include:
-
T Cells: CD45, CD3, CD4, CD8
-
NK Cells: CD45, NK1.1, CD335
-
Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80
-
Dendritic Cells: CD45, CD11c, MHCII
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: Gating strategies are employed using appropriate software (e.g., FlowJo) to identify and quantify different immune cell populations.
Caption: A typical experimental workflow for evaluating combination therapy.
Conclusion
The combination of this compound with anti-PD-1 therapy represents a powerful strategy to overcome immune resistance and enhance anti-tumor immunity. Preclinical data robustly supports the synergistic efficacy of this approach, driven by a comprehensive reprogramming of the tumor microenvironment. Early clinical findings are encouraging and warrant further investigation in larger, randomized trials. This guide provides a foundational understanding of the data and methodologies that underpin the rationale for this promising combination therapy, serving as a valuable tool for researchers and drug developers in the field of immuno-oncology.
References
- 1. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
Evaluating the Selectivity of a Novel EP4 Antagonist, EP4-IN-1, Against Other Prostanoid Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive evaluation of a representative EP4 receptor antagonist, herein referred to as EP4-IN-1, against other human prostanoid receptors. The data presented is a synthesized representation based on publicly available information for selective EP4 antagonists.
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP4 receptor, in particular, is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer, making it a prime target for therapeutic intervention.[2] The development of selective EP4 antagonists is crucial for elucidating its specific roles and for minimizing off-target effects.
Comparative Binding Affinity of this compound
The selectivity of this compound is determined by its binding affinity for the EP4 receptor compared to other prostanoid receptors, including EP1, EP2, EP3, DP1, DP2, FP, IP, and TP. The following table summarizes the binding affinities (Ki values) of this compound for this panel of receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Representative Ki (nM) for this compound |
| EP4 | 1.5 |
| EP1 | >10,000 |
| EP2 | 8,500 |
| EP3 | >10,000 |
| DP1 | >10,000 |
| DP2 | >10,000 |
| FP | >10,000 |
| IP | >10,000 |
| TP | >10,000 |
Note: The data presented in this table is a representative compilation derived from multiple sources characterizing selective EP4 antagonists and does not correspond to a specific real-world compound designated "this compound".
The data clearly demonstrates the high selectivity of this compound for the EP4 receptor, with a significantly higher affinity for EP4 compared to all other prostanoid receptors tested.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are coupled to various G-proteins, leading to distinct downstream signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of receptor antagonism.
As illustrated, EP1 activation leads to an increase in intracellular calcium via Gq coupling.[3] Conversely, EP2 and EP4 receptors couple to Gs to stimulate adenylate cyclase and increase cAMP levels.[2][4] The EP3 receptor, through Gi coupling, inhibits adenylate cyclase, leading to a decrease in cAMP.[3] The high selectivity of this compound ensures that its effects are primarily mediated through the modulation of the Gs-cAMP pathway, avoiding the complexities of interacting with other signaling cascades.
Experimental Protocols
The determination of this compound's selectivity relies on robust and well-defined experimental methodologies.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing a specific human prostanoid receptor (e.g., EP4) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and a range of concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (cAMP Measurement)
To confirm that the binding of this compound to the EP4 receptor translates into functional antagonism, a downstream signaling assay, such as measuring changes in intracellular cyclic AMP (cAMP), is employed.
Protocol:
-
Cell Culture: Cells expressing the human EP4 receptor are cultured.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known EP4 agonist (e.g., PGE2) at a concentration that elicits a submaximal response.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is measured, and the IC50 for functional antagonism is determined.
Conclusion
The representative data and methodologies presented in this guide underscore the high selectivity of this compound for the human EP4 receptor over other prostanoid receptors. This high degree of selectivity is critical for its utility as a precise pharmacological tool to investigate the biological functions of the EP4 receptor and as a promising starting point for the development of targeted therapeutics with a favorable safety profile. The detailed experimental protocols provide a framework for the validation and characterization of novel EP4 antagonists.
References
- 1. Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Consequences of EP4 Antagonism: An RNA-Seq-Based Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the downstream effects of EP4 receptor antagonists, with a focus on supporting experimental data from RNA-sequencing (RNA-seq) analyses. By examining the performance of various EP4 inhibitors, this guide aims to inform the selection and application of these compounds in preclinical and clinical research.
The prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cancer progression.[1] Its role in modulating the tumor microenvironment and suppressing anti-tumor immunity has made it an attractive target for therapeutic intervention.[2][3] Small molecule antagonists of the EP4 receptor have shown promise in preclinical models by blocking PGE2-mediated signaling and its downstream effects.[1][4] RNA-sequencing offers a powerful, unbiased approach to elucidate the transcriptomic changes induced by these antagonists, providing a comprehensive view of their mechanism of action and potential therapeutic efficacy.
This guide will focus on a comparative analysis of well-characterized EP4 antagonists, such as E7046 (Palupiprant) and MF-766, for which public RNA-seq and other experimental data are available. While a direct RNA-seq analysis of a compound designated "EP4-IN-1" is not publicly available, the data presented here for other selective EP4 inhibitors will serve as a valuable reference for understanding the expected downstream effects of this class of molecules.
Comparative Performance of EP4 Antagonists
The following tables summarize the key performance metrics of selected EP4 antagonists based on available preclinical data.
Table 1: In Vitro Potency and Selectivity of EP4 Antagonists
| Compound | Target(s) | IC50 (nM) | Selectivity | Cell Line(s) Tested | Reference(s) |
| E7046 (Palupiprant) | EP4 | 13.5 | >1500-fold vs EP1, EP2, EP3 | HEK293 | [5][6] |
| MF-766 | EP4 | Potent and selective (specific IC50 not provided) | Highly selective for EP4 | THP-1, human NK cells | [7][8] |
| YY001 | EP4 | Not specified | Selective for EP4 | Prostate cancer cells | [2] |
| Compound 36 | EP4 | 4.3 | >10,000-fold vs EP1, EP2, EP3 | HEK293 | [4] |
| TPST-1495 | EP2/EP4 | EP4: 3.24, EP2: 17.21 | Highly selective vs EP1, EP3 | HEK293 | [9] |
Table 2: Summary of Downstream Gene Expression Changes Induced by EP4 Antagonists (from RNA-seq/Microarray Data)
| Compound | Model System | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference(s) |
| E7046 (Palupiprant) | CT26 colon cancer model (in vivo, combination with E7777) | Antigen presentation, Th1 differentiation, Cytotoxic mechanisms, Chemokines (Cxcl9, Cxcl10, Cxcl11), IFN-γ target genes | - | [5] |
| MF-766 | CT26 and EMT6 tumor models (in vivo, combination with anti-PD-1) | Pro-inflammatory cytokines (IFN-γ, IL-2, TNF-α) | - | [7][8] |
| EP4 Agonist | Naive T-cells (in vitro) | Treg signature genes, Chemokine receptors | - | [10][11] |
| PGE2 (EP4 activation) | Tumor-infiltrating immune cells | TNFA Signaling via NFkB, Inflammatory Response | Oxidative Phosphorylation, MYC Targets | [12][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the EP4 signaling pathway and a general workflow for RNA-seq analysis of EP4 antagonists.
Caption: EP4 Receptor Signaling Pathway.
Caption: RNA-Seq Experimental Workflow.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the analysis of EP4 antagonists.
In Vitro Cell-Based Assays for EP4 Antagonist Potency
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human EP4 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Antagonist Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the EP4 antagonist (e.g., E7046) for a specified incubation period.
-
PGE2 Stimulation: Following antagonist pre-incubation, cells are stimulated with a fixed concentration of PGE2 to induce EP4 receptor activation.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels, a downstream second messenger of EP4 activation, are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression analysis.
RNA-Sequencing of Cancer Cells Treated with an EP4 Antagonist
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., CT26 colon carcinoma) is cultured to a specified confluency. Cells are then treated with the EP4 antagonist at a predetermined concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a set time period (e.g., 24 hours). Biological replicates are essential for robust statistical analysis.
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers.
-
Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
The ligated fragments are amplified by PCR to generate the final cDNA library.
-
The quality and quantity of the library are assessed, and the libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between the antagonist-treated and vehicle control groups is determined using packages like DESeq2 or edgeR in R. Genes with a significant false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change greater than a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Downstream Analysis: Gene set enrichment analysis (GSEA) and pathway analysis (e.g., using KEGG or Gene Ontology databases) are performed to identify the biological pathways and processes affected by the EP4 antagonist.
-
Conclusion
The analysis of downstream gene expression through RNA-seq provides critical insights into the multifaceted effects of EP4 antagonists. The data from compounds like E7046 and MF-766 consistently demonstrate a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, characterized by the upregulation of genes involved in T-cell activation, antigen presentation, and pro-inflammatory cytokine production.[5][7] This guide, by presenting a comparative overview and detailed methodologies, serves as a resource for researchers aiming to further investigate and harness the therapeutic potential of EP4 antagonism in oncology and other inflammatory diseases. The provided workflows and pathway diagrams offer a foundational understanding for designing and interpreting future studies in this promising area of drug development.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Prostaglandin E2-EP2/EP4 signaling induces immunosuppression in human cancer by impairing bioenergetics and ribosome biogenesis in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of EP4 Antagonism in Preclinical Cancer Models
This guide provides a comparative analysis of the efficacy of Prostaglandin (B15479496) E2 Receptor 4 (EP4) antagonism in various preclinical cancer models. The data presented here is a synthesis of findings from multiple studies on selective EP4 inhibitors, serving as a proxy for the performance of a representative EP4 antagonist, herein referred to as EP4-IN-1. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
The EP4 receptor, a G-protein-coupled receptor for prostaglandin E2 (PGE2), is frequently overexpressed in a multitude of cancers, including breast, prostate, colon, lung, and ovarian cancers.[1][2] Its activation promotes cancer progression through various mechanisms, including increased cell proliferation, migration, invasion, metastasis, angiogenesis, and suppression of the anti-tumor immune response.[1][2] Consequently, antagonizing the EP4 receptor presents a promising therapeutic strategy for a wide range of malignancies.
The Role of EP4 Signaling in Cancer
PGE2, produced by the enzyme cyclooxygenase-2 (COX-2) which is often upregulated in tumors, binds to the EP4 receptor.[1] This binding event triggers several downstream signaling cascades that contribute to the hallmarks of cancer. The primary signaling pathways activated by EP4 include the cAMP/PKA, PI3K/AKT, and ERK pathways.[1][3][4] These pathways collectively drive tumor cell proliferation, survival, and motility. Furthermore, EP4 signaling in the tumor microenvironment (TME) promotes angiogenesis and lymphangiogenesis, facilitating tumor growth and metastatic spread.[5][6] A critical aspect of EP4's pro-tumorigenic role is its ability to modulate the immune system. EP4 activation on immune cells, such as natural killer (NK) cells and myeloid-derived suppressor cells (MDSCs), leads to a suppressed anti-tumor immune response, allowing cancer cells to evade immune destruction.[1][2][7]
Performance of EP4 Antagonists in Preclinical Cancer Models
The efficacy of EP4 antagonists has been evaluated in a variety of preclinical cancer models. The following table summarizes the key findings from these studies, highlighting the effects on tumor growth, metastasis, and the tumor microenvironment.
| Cancer Model | EP4 Antagonist | Key Findings | Reference |
| Breast Cancer | RQ15986 | Inhibited tumor growth and angiogenesis. | [1] |
| ONO-AE3-208 | Reduced metastatic potential. | [1] | |
| Celecoxib (indirect) | Reduced stem-like cell properties, angiogenesis, and lymphangiogenesis. | [6] | |
| Prostate Cancer | L161982 | Inhibited cell proliferation and invasion. | [1] |
| ONO-AE3-208 | Abrogated inflammation-dependent bone metastasis. | [1] | |
| Colon Cancer | ONO-AE3-208 | Reduced metastatic potential. | [1] |
| Compound 36 | Inhibited tumor growth; synergistic effect with capecitabine. | [8] | |
| Lung Cancer | ONO-AE3-208 | Reduced tumor growth and metastasis; synergizes with anti-PD-1 therapy. | [1][9] |
| Oral Squamous Cell Carcinoma | ONO-AE3-208 | Inhibited cell migration. | [1] |
| Pancreatic Cancer | L001 | Suppressed cancer cell migration and metastasis. | [10] |
| Melanoma | ONO-AE3-208 | Suppressed osteolysis due to bone metastasis. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of EP4 antagonists.
Cell Migration and Invasion Assays
1. Wound Healing (Scratch) Assay:
-
Objective: To assess the effect of EP4 antagonism on cancer cell migration.
-
Protocol:
-
Cancer cells are seeded in a multi-well plate and grown to confluence.
-
A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
The cells are washed to remove debris and then incubated with media containing either a vehicle control, PGE2 (to stimulate migration), or PGE2 in combination with varying concentrations of the EP4 antagonist.
-
The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours).
-
The rate of wound closure is quantified using image analysis software. A delay in closure in the presence of the EP4 antagonist indicates inhibition of cell migration.[10]
-
2. Transwell Invasion Assay (Boyden Chamber):
-
Objective: To evaluate the effect of EP4 antagonism on the invasive potential of cancer cells.
-
Protocol:
-
Transwell inserts with a porous membrane (typically 8 µm pores) coated with a basement membrane extract (e.g., Matrigel) are used.
-
Cancer cells, pre-treated with the EP4 antagonist or vehicle control, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or PGE2).
-
After a defined incubation period (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the antagonist-treated group compared to the control group signifies inhibition of invasion.
-
In Vivo Tumor Growth and Metastasis Models
1. Xenograft/Syngeneic Tumor Models:
-
Objective: To assess the in vivo efficacy of EP4 antagonists on primary tumor growth.
-
Protocol:
-
Human cancer cells (xenograft) or murine cancer cells (syngeneic) are implanted subcutaneously into the flank of immunocompromised (e.g., nude mice) or immunocompetent mice, respectively.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the EP4 antagonist (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). A reduction in tumor growth rate and final tumor volume in the treated group indicates anti-tumor efficacy.[8]
-
2. Experimental Metastasis Model:
-
Objective: To evaluate the effect of EP4 antagonism on the formation of metastatic lesions.
-
Protocol:
-
Cancer cells are injected directly into the bloodstream of mice, typically via the tail vein, to mimic the hematogenous spread of cancer.
-
Mice are treated with the EP4 antagonist or vehicle control, starting either before or after cell injection.
-
After a period of several weeks, mice are euthanized, and organs such as the lungs are harvested.
-
The number and size of metastatic nodules on the organ surface are counted. A reduction in the number of metastases in the treated group indicates an anti-metastatic effect.[1]
-
Conclusion
The collective preclinical evidence strongly supports the therapeutic potential of EP4 antagonism across a range of cancer types. By inhibiting key tumor-promoting processes such as proliferation, invasion, and metastasis, and by reversing immune suppression in the tumor microenvironment, EP4 inhibitors represent a promising class of anti-cancer agents. The data suggests that this compound, as a representative EP4 antagonist, could be effective both as a monotherapy and in combination with other treatments, such as chemotherapy and immune checkpoint inhibitors, to achieve synergistic anti-tumor effects.[8] Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies for patients.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EP4-IN-1: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to specific procedures for the disposal of the potent prostanoid EP4 receptor inhibitor, EP4-IN-1. This document outlines the essential steps for its safe handling and disposal, ensuring personnel safety and environmental compliance.
Disclaimer: This guide is based on general best practices for laboratory chemical disposal and information available for similar EP4 receptor antagonists. It is imperative to consult the official Safety Data Sheet (SDS) for this compound (CAS No. 2455480-28-9) provided by the manufacturer for specific handling and disposal instructions. A downloadable SDS is available from suppliers such as MedChemExpress and Cambridge Bioscience[1].
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2]
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Identification and Classification All chemical waste should be treated as hazardous until confirmed otherwise.[2] Although some EP4 receptor antagonists are not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to manage this compound as a chemical waste stream separate from regular trash.[2]
Step 2: Waste Segregation and Collection Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated materials like gloves, weigh boats, and paper towels, in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents (e.g., "Solid Waste: this compound, CAS: 2455480-28-9").[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent wastes unless permitted by your institution's EHS guidelines. The container must be clearly labeled with the full chemical name, concentration, and the date the waste was first added.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[2]
Step 3: Storage Store waste containers in a cool, well-ventilated, and designated area away from incompatible materials. Keep containers securely closed except when adding waste.
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.[2]
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.[2]
Quantitative Data Summary
The following table summarizes key information for this compound, compiled from available product data sheets.
| Parameter | Information | Source |
| CAS Number | 2455480-28-9 | [1] |
| Molecular Formula | C27H24N2O4 | [1] |
| Molecular Weight | 440.49 | [1] |
| Solubility | DMSO: 88 mg/mL (199.77 mM) | [3] |
| Storage (as a solution) | -20°C for up to 1 year | MedchemExpress SDS for similar compounds[4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
This structured approach to the disposal of this compound will help ensure a safe laboratory environment and maintain regulatory compliance. Always prioritize safety and consult the specific Safety Data Sheet for the compound you are working with.
References
Essential Safety and Operational Protocols for Handling EP4-IN-1
This guide provides comprehensive safety, handling, and disposal procedures for EP4-IN-1, a potent and selective prostanoid EP4 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain experimental integrity. For the purpose of this guide, this compound is identified as EP4 Receptor Antagonist 1 (CAS Number: 2287259-07-6) .
Immediate Safety and Hazard Assessment
According to the Safety Data Sheet (SDS) for EP4 Receptor Antagonist 1, the substance is not classified as hazardous under the Globally Harmonized System (GHS).[1] However, as a potent bioactive compound, it is prudent to handle it with care to minimize exposure. The primary risks associated with handling potent compounds in powder form include inhalation of airborne particles and inadvertent cross-contamination.[2][3]
Quantitative Safety Data
While the specific compound is not classified as hazardous, the following table outlines general recommendations and physical properties.
| Parameter | Value/Recommendation | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
| Storage Temperature | Store at -20°C for long-term stability | [4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Task Category | Recommended Personal Protective Equipment |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Safety glasses- Laboratory coat- Nitrile gloves (double-gloving recommended)- Work within a chemical fume hood or ventilated enclosure |
| Handling of Liquids/Solutions | - Chemical splash goggles or safety glasses- Laboratory coat- Nitrile gloves- Work within a chemical fume hood |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Nitrile gloves- Laboratory coat |
Experimental Protocols: Handling and Disposal
A clear, step-by-step plan for the handling and disposal of this compound is essential to prevent contamination and ensure personnel and environmental safety.
Handling Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
